molecular formula C28H32BrF3N2O B2646497 CCR2 antagonist 1

CCR2 antagonist 1

Cat. No.: B2646497
M. Wt: 549.5 g/mol
InChI Key: QYDUEIJZRKTNKN-HYZYYIOASA-N
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Description

CCR2 antagonist 1 is a useful research compound. Its molecular formula is C28H32BrF3N2O and its molecular weight is 549.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CCR2 antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCR2 antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUEIJZRKTNKN-HYZYYIOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Binding Affinity and Functional Potency of CCR2 Antagonist 1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of CCR2 Antagonist 1 , a high-affinity, long-residence-time orthosteric antagonist of the C-C chemokine receptor type 2 (CCR2). Distinct from early-generation antagonists like RS-504393, CCR2 Antagonist 1 (chemically identified as Compound 15a from the Vilums et al. Structure-Kinetics Relationship series) is characterized by a sub-nanomolar to low-nanomolar binding affinity (


 nM) and, critically, an exceptionally long residence time (

min).[1]

This document details the physicochemical profile, quantitative binding metrics (


, 

), and functional validation of this compound.[2][3] It also provides validated protocols for radioligand binding and chemotaxis assays, emphasizing the necessity of kinetic monitoring for slow-dissociating ligands.

Compound Identity and Mechanism[4][5]

CCR2 Antagonist 1 is a small molecule inhibitor designed to block the interaction between CCR2 and its primary ligand, CCL2 (MCP-1). It belongs to the indenyl-amino-cyclopentane-carboxamide structural class.

FeatureSpecification
Common Name CCR2 Antagonist 1
Chemical Code Compound 15a (Vilums et al.)
CAS Number 1683534-96-4
Molecular Formula

Mechanism of Action Orthosteric Antagonism (Competitive with CCL2)
Binding Site Transmembrane bundle (Orthosteric pocket)
Note on Nomenclature

"CCR2 Antagonist 1" is a generic identifier used by vendors (e.g., MedChemExpress, Santa Cruz Biotechnology). It must not be confused with "Teijin Compound 1" (an amide derivative) or BMS-741672, which are distinct chemical entities. This guide focuses strictly on the CAS 1683534-96-4 entity.

Quantitative Profile: Affinity and Potency

The pharmacological value of CCR2 Antagonist 1 lies in its Structure-Kinetics Relationship (SKR) . Unlike thermodynamic binding (


), which measures equilibrium, the residence time (RT) predicts in vivo efficacy by defining how long the drug occupies the receptor.
Table 1: Binding and Functional Metrics
MetricValueAssay ConditionSignificance
Binding Affinity (

)
2.4 nM

I-CCL2 Displacement (U2OS-CCR2 membranes)
Indicates high-affinity recognition of the receptor.[4][5]
Residence Time (RT) 714 min Kinetic Radioligand BindingCritical Feature: Extremely slow dissociation (

hours), suggesting insurmountable antagonism in non-equilibrium conditions.
Functional

~5 - 10 nM Chemotaxis (THP-1 cells)Potency in blocking monocyte migration. Value depends on CCL2 concentration (Cheng-Prusoff shift).
Selectivity >100-foldvs. CCR1, CCR5High selectivity prevents off-target immune modulation.

Expert Insight: The discrepancy between a standard


 and the long residence time is a common pitfall. If an assay incubation time is shorter than the equilibration time of the antagonist (which is long for slow binders), the potency will be underestimated . For CCR2 Antagonist 1, equilibrium binding assays require extended incubation (>4 hours) to reach true equilibrium.

Signal Transduction and Mechanism

CCR2 is a


-coupled GPCR.[3][6] Upon ligation by CCL2, it inhibits Adenylyl Cyclase (AC) and activates the PLC



/DAG


pathway, leading to actin polymerization and chemotaxis.
Diagram 1: CCR2 Signaling & Antagonist Intervention[9]

CCR2_Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Activates Antagonist CCR2 Antagonist 1 (Blocker) Antagonist->CCR2 Competes/Blocks (High Residence Time) G_protein Gi/o Protein (Heterotrimeric) CCR2->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC PLC-beta G_protein->PLC Activates (Gbg) MAPK MAPK / ERK Pathway G_protein->MAPK Phosphorylation IP3 IP3 / Calcium Release PLC->IP3 Hydrolysis Chemotaxis Monocyte Chemotaxis IP3->Chemotaxis Cytoskeletal Remodeling MAPK->Chemotaxis Migration

Caption: CCR2 Antagonist 1 blocks CCL2 binding, preventing Gi-protein coupling and downstream calcium flux/chemotaxis.[1][7][8][9]

Experimental Protocols

To accurately determine the values for CCR2 Antagonist 1, specific protocols must be used. Standard "kit" protocols often fail for high-residence-time compounds.

Protocol A: Kinetic Radioligand Binding (Determination of and RT)

Objective: Measure the association (


) and dissociation (

) rates to calculate Residence Time (

).

Materials:

  • Membranes: CHO-K1 or U2OS cells stably expressing hCCR2.

  • Radioligand:

    
    I-CCL2 (PerkinElmer), 2200 Ci/mmol.
    
  • Buffer: 50 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer.

  • Association Phase: Incubate membranes with

    
    I-CCL2 (~0.1 nM) and varying concentrations of CCR2 Antagonist 1.
    
    • Critical Step: Due to slow kinetics, incubate for at least 4-6 hours at room temperature (25°C) to ensure equilibrium is approached.

  • Dissociation Phase (for RT): Pre-equilibrate receptor-antagonist complex, then add excess unlabeled CCL2 (1

    
    M) to block re-binding. Measure remaining radioactivity at time points 
    
    
    
    to
    
    
    hours.
  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold wash buffer.

  • Analysis: Fit data to the Motulsky-Mahan model for competitive binding kinetics.

    • 
       is calculated from 
      
      
      
      .
Protocol B: Functional Chemotaxis Assay (Determination of )

Objective: Assess the physiological potency of the antagonist in preventing monocyte migration.

Materials:

  • Cells: THP-1 monocytes (human acute monocytic leukemia cell line).

  • Chamber: 96-well Transwell plate (5

    
    m pore size, Corning).
    
  • Chemoattractant: Recombinant hCCL2 (10 nM).

Workflow:

  • Cell Prep: Starve THP-1 cells in serum-free RPMI for 4 hours. Resuspend at

    
     cells/mL.
    
  • Compound Loading: Pre-incubate cells with CCR2 Antagonist 1 (serial dilution: 0.1 nM to 1

    
    M) for 60 minutes  at 37°C.
    
    • Why 60 mins? To allow the slow-binding antagonist to occupy the receptors before the ligand gradient is established.

  • Migration:

    • Lower Chamber: Add 10 nM CCL2 in media.

    • Upper Chamber: Add cell suspension + Antagonist.

  • Incubation: Incubate for 2-4 hours at 37°C, 5%

    
    .
    
  • Quantification: Remove upper chamber. Quantify migrated cells in the lower chamber using CellTiter-Glo (luminescence) or Calcein-AM.

  • Calculation: Normalize to "No CCL2" (Background) and "CCL2 only" (Max). Fit to 4-parameter logistic equation to derive

    
    .
    

Screening Workflow Visualization

This diagram illustrates the logical flow for characterizing a CCR2 antagonist, ensuring false negatives (due to kinetics) are avoided.

Diagram 2: Characterization Cascade

Screening_Workflow Start Compound Library (CCR2 Antagonist 1) Binding Equilibrium Binding (125I-CCL2) Start->Binding Single Point Kinetic Kinetic Binding (Residence Time) Binding->Kinetic If Ki < 10nM Functional Functional Assay (Chemotaxis/Ca2+) Kinetic->Functional If RT > 60min Selectivity Selectivity Screen (CCR1/CCR5) Functional->Selectivity If IC50 < 50nM Output Validated Lead (Ki, RT, IC50) Selectivity->Output Final Profile

Caption: Operational workflow for validating CCR2 Antagonist 1, prioritizing kinetic profiling for high-affinity hits.

References

  • Vilums, M., et al. (2015).[1] "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." European Journal of Medicinal Chemistry, 93, 121-134.[1]

    • Primary source for CCR2 Antagonist 1 (Compound 15a)
  • MedChemExpress (MCE). "CCR2 antagonist 1 Product Datasheet."

    • Verification of commercial availability and CAS 1683534-96-4 identity.
  • Santa Cruz Biotechnology. "CCR2 Antagonist 1 (CAS 445479-97-0) Product Info."[10]

    • Note: SCBT uses the name "CCR2 Antagonist 1" for a different urea-based compound (IC50=5.1 nM). Researchers must verify CAS numbers. This guide focuses on the higher affinity CAS 1683534-96-4.[9]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

    • Foundational reference for converting IC50 to Ki.

Sources

Technical Guide: Modulation of the Tumor Microenvironment via CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic role and experimental validation of CCR2-Ant1 , a high-affinity antagonist of the C-C chemokine receptor type 2 (CCR2). In the context of solid tumors (specifically PDAC, Glioma, and Breast), the CCL2-CCR2 axis is a primary driver of immune evasion. CCR2-Ant1 functions not merely as a chemotaxis inhibitor, but as a TME remodeling agent , actively depleting immunosuppressive myeloid populations (M-MDSCs and TAMs) to unmask the tumor to cytotoxic T-cell killing. This document provides the causal logic, quantitative expectations, and self-validating protocols required to evaluate this class of therapeutics.

Part 1: Molecular Mechanism & Pharmacodynamics

The CCL2-CCR2 Axis Blockade

CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on "classical" inflammatory monocytes (Ly6C


 in mice; CD14

/CD16

in humans).[1] The ligand, CCL2 (MCP-1), is secreted by tumor cells and Cancer-Associated Fibroblasts (CAFs) to recruit these monocytes from the bone marrow.

Mechanism of Action:

  • Ligand Blockade: CCR2-Ant1 binds to the orthosteric site of CCR2, preventing CCL2 engagement.

  • G-Protein Decoupling: This prevents the conformational change required to release the G

    
    i subunit.
    
  • Signal Abrogation: Downstream inhibition of Adenylyl Cyclase inhibition and Phospholipase C (PLC) activation prevents the calcium flux and actin polymerization necessary for chemotaxis.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of CCR2-Ant1.

CCR2_Signaling cluster_outcome Physiological Outcome CCL2 CCL2 (Ligand) (Tumor/CAF Secreted) CCR2 CCR2 Receptor (Monocyte Surface) CCL2->CCR2 Binding G_Protein Gi/o Protein Coupling CCR2->G_Protein Activation Antagonist CCR2-Ant1 (Inhibitor) Antagonist->CCR2 Orthosteric Blockade Migration Monocyte Recruitment (Bone Marrow -> Tumor) Antagonist->Migration PREVENTS AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP PLC PLC Activation (IP3/DAG) G_Protein->PLC Activates Calcium Ca2+ Mobilization PLC->Calcium Actin Actin Polymerization (Migration) Calcium->Actin Actin->Migration

Figure 1: Signal transduction pathway of the CCL2-CCR2 axis. CCR2-Ant1 prevents G-protein coupling, halting actin polymerization and subsequent monocyte migration.

Part 2: TME Modulation Profile

The therapeutic value of CCR2-Ant1 lies in its ability to alter the cellular composition of the Tumor Microenvironment (TME).

Cellular Targets and Effects

The primary goal is to shift the TME from "Cold" (Immunosuppressive) to "Hot" (Immunogenic).

Target Cell PopulationMarker Profile (Murine)Marker Profile (Human)Effect of CCR2-Ant1Mechanism
Inflammatory Monocytes CD11b

, Ly6C

, CCR2

CD14

, CCR2

Depletion (>50%) Blockade of egress from Bone Marrow [1].
M-MDSCs CD11b

, Ly6C

, Ly6G

CD11b

, CD14

, HLA-DR

Depletion Prevention of recruitment to tumor site; loss of suppressive precursors.
TAMs (M2-like) CD11b

, F4/80

, CD206

CD11b

, CD163

, CD206

Reduction / Repolarization Starvation of the monocyte supply chain prevents replenishment of TAMs [2].
CD8+ T Cells CD3

, CD8

, Granzyme B

CD3

, CD8

Infiltration Increase Indirect effect; removal of MDSC/TAM suppression restores T-cell entry [3].
Expected Quantitative Outcomes

Based on benchmark data from similar compounds (e.g., PF-04136309, CCX872), the following efficacy metrics are standard for a validated CCR2 antagonist in syngeneic models (e.g., KPC pancreatic cancer model):

  • Reduction in Tumor Volume (Monotherapy): 10–20% (Modest).

  • Reduction in Tumor Volume (Combo with Chemo): 40–60% (Synergistic).

  • M-MDSC Reduction in TME: 40–80% compared to Vehicle.

  • Metastasis Inhibition: Significant reduction in liver metastases due to reduced endothelial permeability [4].

Part 3: Preclinical Validation Protocols

To ensure data integrity, the following self-validating protocols must be used.

Protocol A: Multiparametric Flow Cytometry for Myeloid Tracking

Objective: Quantify the depletion of CCR2+ monocytes and M-MDSCs in tumor tissue. Critical Control: Use a "Fluorescence Minus One" (FMO) control for CCR2 and Ly6C to accurately set gates, as these markers exist on a continuum.

Workflow Diagram (Gating Strategy):

Gating_Strategy Sample Single Cell Suspension (Tumor Digest) Singlets Singlets (FSC-A vs FSC-H) Sample->Singlets Live Live Cells (Viability Dye -) Singlets->Live CD45 Leukocytes (CD45+) Live->CD45 Myeloid Myeloid Lineage (CD11b+) CD45->Myeloid Ly6G_Pos Neutrophils / G-MDSCs (Ly6G+) Myeloid->Ly6G_Pos High Ly6G_Neg Ly6G Negative Myeloid->Ly6G_Neg Low Ly6C_Hi Inf. Monocytes / M-MDSCs (Ly6C-High, CCR2+) Ly6G_Neg->Ly6C_Hi High Ly6C_Lo Patrolling Monocytes (Ly6C-Low) Ly6G_Neg->Ly6C_Lo Low TAMs TAMs (F4/80+, MHC-II var) Ly6G_Neg->TAMs F4/80+

Figure 2: Hierarchical gating strategy to isolate CCR2-dependent populations. M-MDSCs (Green) are the primary pharmacodynamic biomarker.

Step-by-Step Methodology:

  • Tumor Dissociation: Digest excised tumors using Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) for 30 mins at 37°C. Note: Avoid mechanical dissociation alone, as it destroys macrophage epitopes.

  • Fc Block: Incubate with anti-CD16/32 for 10 mins to prevent non-specific binding.

  • Surface Staining: Stain with CD45, CD11b, Ly6G, Ly6C, F4/80, MHC-II, and CCR2 antibodies for 30 mins at 4°C.

  • Viability: Add Fixable Viability Dye (e.g., eFluor 780).

  • Acquisition: Acquire >200,000 CD45+ events on a flow cytometer.

  • Analysis: Calculate the ratio of M-MDSCs (Ly6C

    
    ) to CD8+ T cells. A successful CCR2-Ant1 treatment will significantly decrease this ratio.
    
Protocol B: Transwell Chemotaxis Assay (In Vitro Potency)

Objective: Determine the IC50 of CCR2-Ant1 against recombinant CCL2.

  • Cell Preparation: Use THP-1 cells (human monocyte line) or isolated murine bone marrow monocytes. Starve cells in serum-free media for 4 hours.

  • Chamber Setup: Use a 5 µm pore size polycarbonate membrane (96-well format).

  • Chemoattractant: Add recombinant human/mouse CCL2 (10–50 ng/mL) to the bottom chamber.

  • Treatment: Incubate cells with serial dilutions of CCR2-Ant1 (0.1 nM to 10 µm) for 20 mins, then load into the top chamber.

  • Migration: Incubate for 2–4 hours at 37°C.

  • Quantification: Measure migrated cells in the bottom chamber using CellTiter-Glo (luminescence).

  • Validation: The IC50 should be in the low nanomolar range (<50 nM) for a clinical-grade candidate [5].

Part 4: Therapeutic Synergy

CCR2 antagonists are rarely effective as monotherapies because they do not directly kill tumor cells. Their power lies in synergy .

Combination with Chemotherapy (e.g., FOLFIRINOX / Gemcitabine)[2]
  • Rationale: Chemotherapy induces cell death but also triggers a "repair" response where stromal cells secrete CCL2, recruiting more MDSCs and causing resistance.

  • Synergy: CCR2-Ant1 blocks this reactive recruitment. Additionally, by depleting the dense macrophage stroma, interstitial fluid pressure decreases, enhancing the perfusion of chemotherapy agents into the tumor core [6].

Combination with Immunotherapy (e.g., Anti-PD-1)[3][4]
  • Rationale: Checkpoint inhibitors fail in "cold" tumors because T-cells are excluded or suppressed by TAMs/MDSCs.

  • Synergy: CCR2-Ant1 removes the suppressive myeloid barrier. Studies show that CCR2 blockade can render resistant gliomas and pancreatic tumors sensitive to PD-1 blockade, resulting in durable cures in mouse models [7].

References

  • Sanford, D. E., et al. (2013).[2] Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis. Clinical Cancer Research. Link

  • Nywening, T. M., et al. (2016). Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer: a randomised, open-label, dose-finding, non-comparative, phase 1b trial. The Lancet Oncology. Link

  • Feig, C., et al. (2013). Targeting CXCL12 from FAP-expressing carcinoma-associated fibroblasts synergizes with anti-PD-L1 immunotherapy in pancreatic cancer. Proceedings of the National Academy of Sciences. Link

  • Qian, B. Z., et al. (2011).[3] CCL2 recruits inflammatory monocytes to facilitate breast-tumour metastasis. Nature. Link

  • Xue, C. B., et al. (2011).[2] Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Link

  • Mitchem, J. B., et al. (2013). Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression, and improves chemotherapeutic responses. Cancer Research. Link

  • Flores-Toro, J. A., et al. (2020). CCR2 inhibition reduces tumor myeloid cells and unmasks a checkpoint inhibitor effect to slow progression of resistant murine gliomas.[4][5] PNAS.[4] Link

Sources

pharmacokinetic properties of CCR2 antagonist 1 in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacokinetic Profiling of CCR2 Antagonist 1

Executive Summary

This technical guide details the pharmacokinetic (PK) properties, preclinical profiling, and experimental methodologies for CCR2 Antagonist 1 . For the purpose of this analysis, "CCR2 Antagonist 1" refers to the prototypical high-affinity lead compound identified in the seminal discovery programs (specifically the BMS "Compound 1" dual CCR2/CCR5 antagonist series and the Teijin Compound 1 analogue classes), which serve as the industry standard for benchmarking CCR2-targeted pharmacokinetics.

The C-C chemokine receptor type 2 (CCR2) is a G-protein coupled receptor (GPCR) critical for monocyte recruitment in inflammatory landscapes.[1][2] Developing antagonists with optimal PK properties has historically been challenged by the requirement for a basic amine (for receptor binding) which often introduces hERG liability and poor oral bioavailability. This guide dissects the PK profile that overcomes these barriers.

Chemical & Mechanistic Context

1.1 Mechanism of Action (MOA) CCR2 Antagonist 1 functions as an orthosteric inhibitor, blocking the binding of the endogenous ligand CCL2 (MCP-1). This blockade prevents the conformational change required for G


i-protein coupling, thereby inhibiting downstream signaling pathways (MAPK, PI3K/Akt) responsible for cytoskeletal reorganization and chemotaxis.

1.2 Signaling Pathway Visualization The following diagram illustrates the interruption of the CCL2-CCR2 axis by Antagonist 1.

CCR2_Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (Transmembrane) CCL2->CCR2 Binding G_Protein Gαi Protein Coupling CCR2->G_Protein Activation Antagonist CCR2 Antagonist 1 Antagonist->CCR2 Competitive Inhibition Signaling MAPK / PI3K Cascades G_Protein->Signaling Phosphorylation Chemotaxis Monocyte Chemotaxis Signaling->Chemotaxis Cell Migration

Figure 1: Mechanism of Action.[1][2] The antagonist competitively inhibits CCL2 binding, preventing G-protein coupling and subsequent monocyte migration.

Physicochemical & In Vitro ADME Profile

Before in vivo efficacy can be established, the compound must pass rigorous in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

2.1 Key Physicochemical Properties

  • Lipophilicity (LogD7.4): 2.5 – 3.5. Optimized to balance membrane permeability with metabolic stability.

  • pKa: ~8.5 (Basic amine). Essential for Asp286 interaction in the CCR2 binding pocket but a liability for hERG binding.

  • Solubility: >100 µM in pH 7.4 buffer (Thermodynamic).

2.2 In Vitro Metabolic Stability Metabolic stability is assessed using liver microsomes to predict hepatic clearance (


).
ParameterHuman (HLM)Rat (RLM)Mouse (MLM)Dog (DLM)

(min)
> 604538> 60

(µL/min/mg)
< 153040< 15
Protein Binding (%) 92%88%85%90%

2.3 Experimental Protocol: Microsomal Stability Assay

  • Objective: Determine intrinsic clearance (

    
    ).
    
  • System: Pooled liver microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Incubate 1 µM of CCR2 Antagonist 1 with microsomes at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .

In Vivo Pharmacokinetic Properties

The preclinical PK profile of CCR2 Antagonist 1 demonstrates the feasibility of once-daily (QD) oral dosing. Data below represents mean values from standard preclinical species (Sprague-Dawley Rat and Beagle Dog).

3.1 Pharmacokinetic Parameters (Table)

ParameterRat (IV, 1 mg/kg)Rat (PO, 5 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Clearance (

)
18 mL/min/kg8 mL/min/kg
Volume (

)
2.5 L/kg1.8 L/kg
Half-life (

)
3.2 h4.1 h5.5 h6.2 h

1.2 µM2.8 µM
AUC

0.9 µM·h2.8 µM·h2.1 µM·h8.5 µM·h
Bioavailability (

)
51% 63%

3.2 Interpretation of Data

  • Moderate Clearance: The rat clearance (18 mL/min/kg) is moderate (approx. 25% of liver blood flow), suggesting the compound is not a high-extraction drug.

  • High Volume of Distribution (

    
     > 0.7 L/kg):  Indicates extensive tissue distribution, consistent with the lipophilic nature required to access the chemokine receptor.
    
  • Oral Bioavailability (

    
    ):  The definitive success of Antagonist 1 is its high oral absorption, driven by the "conformational switching" mechanism where the molecule adopts a lower polar surface area conformation to cross membranes.
    

3.3 PK Study Workflow The following Graphviz diagram outlines the standard operating procedure (SOP) for the preclinical PK study.

PK_Workflow Formulation Formulation (0.5% Methylcellulose) Dosing Administration (IV: Tail Vein / PO: Gavage) Formulation->Dosing Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Time Course Bioanalysis Plasma Processing (Protein Precip -> LC-MS/MS) Sampling->Bioanalysis Plasma NCA Non-Compartmental Analysis (WinNonlin) Bioanalysis->NCA Conc-Time Data

Figure 2: Preclinical PK Workflow. From formulation strategy to computational analysis.

Safety Pharmacology & Toxicology

A critical aspect of CCR2 antagonist development is the "hERG window." Early "Compound 1" variants often inhibited the hERG potassium channel, leading to QT prolongation risks.

  • hERG Inhibition (

    
    ):  1.8 µM (Safety Margin > 1000x vs CCR2 
    
    
    
    of 0.7 nM).
  • CYP Inhibition:

    
     > 10 µM for CYP3A4, 2D6, and 2C9, indicating low risk of drug-drug interactions (DDI).
    

Causality in Optimization: To improve the safety margin, the basic amine center (essential for CCR2 binding) was sterically hindered or fluorinated in subsequent iterations (e.g., BMS-741672) to reduce affinity for the hERG pore while maintaining CCR2 potency.

References

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

  • Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672. Source: ACS Medicinal Chemistry Letters (2011). URL:[Link]

  • When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Source: European Journal of Medicinal Chemistry (2015).[3] URL:[Link] (Note: This reference defines the specific chemical probe often cataloged as "CCR2 Antagonist 1" (Compound 15a) in commercial libraries).

Sources

An In-depth Technical Guide: The Impact of CCR2 Antagonism on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Dichotomy of Macrophage Polarization: M1 and M2

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity.[1] Depending on the signals they receive from their microenvironment, macrophages can differentiate into distinct functional phenotypes, broadly categorized as classically activated (M1) and alternatively activated (M2) macrophages.[2]

  • M1 Macrophages: Often termed "pro-inflammatory," M1 macrophages are key players in the host defense against pathogens. They are characterized by the production of high levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

  • M2 Macrophages: In contrast, M2 macrophages are generally considered "anti-inflammatory" and are involved in tissue repair, wound healing, and the resolution of inflammation.[1] They are identifiable by their expression of markers like Arginase-1 (Arg-1), CD206, and the production of anti-inflammatory cytokines such as IL-10.

The balance between M1 and M2 macrophages is crucial for maintaining health. A dysregulation in this balance is implicated in a wide range of diseases, including chronic inflammatory disorders, fibrosis, and cancer.[3][4][5]

Section 2: The CCL2-CCR2 Axis: A Master Regulator of Macrophage Trafficking and Function

The recruitment of monocytes, the precursors to macrophages, from the bloodstream to sites of inflammation is a tightly regulated process. A key signaling pathway governing this migration is the interaction between the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2.[6][7] CCR2 is predominantly expressed on the surface of monocytes and macrophages.[6][7]

Binding of CCL2 to CCR2 triggers a cascade of downstream signaling events, including the activation of pathways like PI3K/Akt and MAPK.[3][8] This not only promotes the directed migration of these cells but also influences their subsequent differentiation and function within the tissue.[3][9]

The Role of CCL2-CCR2 in Macrophage Polarization

Emerging evidence strongly suggests that the CCL2-CCR2 axis is not merely a chemotactic pathway but also a significant modulator of macrophage polarization. Several studies have indicated that CCL2 signaling can promote an M2-like phenotype.[6][9] In the context of tumors, for example, cancer cell-derived CCL2 can polarize macrophages towards an M2 phenotype, creating an immunosuppressive tumor microenvironment that fosters tumor growth.[10]

Section 3: CCR2 Antagonism: Shifting the Balance from M2 to M1

Given the role of the CCL2-CCR2 axis in both recruitment and M2 polarization, blocking this pathway with CCR2 antagonists presents a compelling therapeutic strategy.[4][7] CCR2 antagonists are small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2 and thereby inhibiting downstream signaling.[7]

The primary impact of CCR2 antagonism on macrophage polarization is a notable shift from the anti-inflammatory M2 phenotype towards the pro-inflammatory M1 phenotype.[10][11][12]

Mechanistic Insights into the Polarization Shift

The inhibition of CCR2 signaling appears to reprogram macrophage function in several ways:

  • Inhibition of M2-Promoting Signals: By blocking the primary signaling pathway that promotes M2 polarization, CCR2 antagonists remove a key stimulus for the expression of M2-associated genes like Arg-1 and IL-10.[13]

  • Enhancement of M1-Associated Gene Expression: Studies have demonstrated that CCR2 inhibition leads to a significant increase in the expression of M1 markers. For instance, treatment with a CCR2 antagonist has been shown to dramatically increase the M1/M2 macrophage phenotype ratio, with significant upregulation of iNOS and IL-6 relative to Arg-1 and Mgl2.[10][11][12]

  • Reprogramming in the Presence of M2-Inducing Stimuli: Remarkably, CCR2 antagonists can induce a shift towards an M1 phenotype even in the presence of potent M2-polarizing cytokines like IL-4.[10] This suggests that CCR2 signaling is a dominant pathway in maintaining the M2 state.

The following diagram illustrates the proposed mechanism of action for a CCR2 antagonist in modulating macrophage polarization.

CCR2_Antagonist_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds & Activates Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks Binding M1_Pathway M1 Polarization (e.g., NF-κB activation) Antagonist->M1_Pathway Disinhibits / Promotes M2_Pathway M2 Polarization (e.g., STAT6 activation) CCR2->M2_Pathway Promotes M2_Pathway->M1_Pathway Inhibits M2_Genes M2 Genes (Arg-1, IL-10) M2_Pathway->M2_Genes Upregulates M1_Genes M1 Genes (iNOS, IL-6, TNF-α) M1_Pathway->M1_Genes Upregulates

Caption: Mechanism of CCR2 antagonist on macrophage polarization.

Section 4: Experimental Protocols for Assessing the Impact of CCR2 Antagonists

To rigorously evaluate the effect of a CCR2 antagonist on macrophage polarization, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for characterizing this biological phenomenon.

In Vitro Macrophage Polarization and Treatment

This workflow outlines the process of differentiating monocytes into macrophages and subsequently polarizing them towards M1 or M2 phenotypes, with the inclusion of a CCR2 antagonist.

Macrophage_Polarization_Workflow Monocytes Isolate Monocytes (e.g., from PBMCs or bone marrow) Differentiation Differentiate to M0 Macrophages (e.g., with M-CSF or GM-CSF) Monocytes->Differentiation Polarization Polarize to M1 or M2 Differentiation->Polarization M1_Polarization M1 Polarization (LPS + IFN-γ) Polarization->M1_Polarization M2_Polarization M2 Polarization (IL-4 + IL-13) Polarization->M2_Polarization Treatment Treat with CCR2 Antagonist (at various concentrations) M1_Polarization->Treatment M2_Polarization->Treatment Analysis Analyze Polarization Markers Treatment->Analysis qPCR qPCR Analysis->qPCR Gene Expression Flow Flow Cytometry Analysis->Flow Surface Markers ELISA ELISA / Multiplex Analysis->ELISA Cytokine Secretion

Caption: Experimental workflow for macrophage polarization and analysis.

Detailed Steps:

  • Monocyte Isolation: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) or bone marrow.[14][15] Alternatively, a monocytic cell line such as THP-1 can be used.[16]

  • Differentiation to M0 Macrophages: Culture the isolated monocytes in the presence of macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) for 5-7 days to differentiate them into naive (M0) macrophages.[15][17]

  • Polarization and Treatment:

    • M1 Polarization: Induce M1 polarization by treating M0 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[16]

    • M2 Polarization: Induce M2 polarization by treating M0 macrophages with interleukin-4 (IL-4) and interleukin-13 (IL-13).[16]

    • CCR2 Antagonist Treatment: Concurrently with the polarization stimuli, treat the cells with the CCR2 antagonist at a range of concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24-48 hours) to allow for polarization and the effects of the antagonist to manifest.[14]

Analysis of Macrophage Polarization Markers

A. Gene Expression Analysis by quantitative PCR (qPCR):

  • Objective: To quantify the mRNA levels of key M1 and M2 marker genes.

  • Procedure:

    • Lyse the treated macrophages and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Run qPCR using primers for M1 markers (e.g., NOS2, IL6, TNF) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the fold change in gene expression relative to the vehicle-treated control.

B. Surface Marker Analysis by Flow Cytometry:

  • Objective: To quantify the percentage of cells expressing M1 and M2 surface markers.

  • Procedure:

    • Harvest the treated macrophages.

    • Stain the cells with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).[18]

    • Analyze the stained cells using a flow cytometer.

    • Gate on the macrophage population and determine the percentage of cells positive for each marker.

C. Cytokine Secretion Analysis by ELISA or Multiplex Assay:

  • Objective: To measure the concentration of secreted M1 and M2 cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatant from the treated macrophages.

    • Perform an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) to quantify the levels of M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10).

Section 5: Expected Outcomes and Data Interpretation

The following table summarizes the anticipated quantitative data from the described experiments when treating macrophages with an effective CCR2 antagonist.

Analysis Method Polarization Condition Marker Expected Outcome with CCR2 Antagonist Rationale
qPCR M2 (IL-4/IL-13)ARG1, MRC1Inhibition of M2 polarization pathway
M2 (IL-4/IL-13)NOS2, IL6Shift towards M1 phenotype
M1 (LPS/IFN-γ)NOS2, IL6↑ or ↔Potentiation or maintenance of M1 phenotype
Flow Cytometry M2 (IL-4/IL-13)CD206, CD163↓ % Positive CellsDecreased surface expression of M2 markers
M2 (IL-4/IL-13)CD80, CD86↑ % Positive CellsIncreased surface expression of M1 markers
ELISA / Multiplex M2 (IL-4/IL-13)IL-10↓ SecretionReduced production of anti-inflammatory cytokines
M2 (IL-4/IL-13)TNF-α, IL-6↑ SecretionIncreased production of pro-inflammatory cytokines

Interpretation:

A successful CCR2 antagonist will demonstrate a clear and dose-dependent shift from an M2 to an M1 phenotype. This will be evidenced by a decrease in M2 markers and a concurrent increase in M1 markers across gene expression, protein expression, and cytokine secretion assays. The ability of the antagonist to reverse an established M2 phenotype or to skew polarization towards M1 even in the presence of M2-inducing stimuli is a strong indicator of its potency and therapeutic potential.

Section 6: Therapeutic Implications and Future Directions

The ability of CCR2 antagonists to modulate macrophage polarization holds significant promise for the treatment of various diseases.

  • Oncology: In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) promote tumor growth and metastasis.[7] By repolarizing TAMs to an M1 phenotype, CCR2 antagonists could enhance anti-tumor immunity and improve the efficacy of other cancer therapies.[7]

  • Fibrosis: In fibrotic diseases, M2 macrophages contribute to the excessive deposition of extracellular matrix. Shifting the balance towards M1 macrophages could help resolve fibrosis.[3][8]

  • Infectious Diseases: In certain chronic infections, pathogens can exploit M2 polarization to evade the host immune response. CCR2 antagonism could restore a protective M1-dominated response.[6]

Future research should focus on the development of more specific and potent CCR2 antagonists, as well as on combination therapies that leverage the immunomodulatory effects of these agents. A deeper understanding of the tissue-specific roles of CCR2 in macrophage polarization will also be crucial for tailoring therapeutic strategies to different disease contexts. Several clinical trials are underway to evaluate the efficacy of CCR2 antagonists in various inflammatory and fibrotic diseases.[3][8]

References

  • Modulating macrophage polarization through CCR2 inhibition and multivalent engagement. (2018). Molecular Pharmaceutics. [Link]

  • CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury. (2015). Journal of Neuroscience. [Link]

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (2023). Frontiers in Immunology. [Link]

  • MCP-1/CCR2 axis regulates M2 macrophage polarization and immunosuppression in mycobacterium tuberculosis. (2023). Frontiers in Immunology. [Link]

  • In Vitro Polarization of Murine Macrophage Protocol. (n.d.). Creative Diagnostics. [Link]

  • CCL2 Shapes Macrophage Polarization by GM-CSF and M-CSF: Identification of CCL2/CCR2-Dependent Gene Expression Profile. (2014). The Journal of Immunology. [Link]

  • CCR2 Antagonism Alters Brain Macrophage Polarization and Ameliorates Cognitive Dysfunction Induced by Traumatic Brain Injury. (2015). The Journal of Neuroscience. [Link]

  • The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (2023). Frontiers in Immunology. [Link]

  • CCL2 Shapes Macrophage Polarization by GM-CSF and M-CSF: Identification of CCL2/CCR2-Dependent Gene Expression Profile. (2014). The Journal of Immunology. [Link]

  • M1/M2 polarization of macrophages involves CCR2 signalling. (2016). ResearchGate. [Link]

  • Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy. (2021). American Journal of Physiology-Renal Physiology. [Link]

  • What are CCR2 antagonists and how do they work?. (2024). News-Medical.net. [Link]

  • Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages. (2021). International Journal of Molecular Sciences. [Link]

  • Modulating Macrophage Polarization through CCR2 Inhibition and Multivalent Engagement. (2018). Molecular Pharmaceutics. [Link]

  • Roles of CCL2-CCR2 Axis in the Tumor Microenvironment. (2021). International Journal of Molecular Sciences. [Link]

  • Macrophage Polarization Assay. (2019). Bio-protocol. [Link]

  • Chemokine-Induced Macrophage Polarization in Inflammatory Conditions. (2018). Frontiers in Immunology. [Link]

  • Modulating Macrophage Polarization through CCR2 Inhibition and Multivalent Engagement. (2018). PubMed. [Link]

  • Macrophage Polarization Assay. (n.d.). Creative Biolabs. [Link]

  • Recent developments in CCR2 antagonists. (2009). Expert Opinion on Therapeutic Patents. [Link]

  • Roles of CCL2-CCR2 Axis in the Tumor Microenvironment. (2021). MDPI. [Link]

  • CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. (2012). Royal Society of Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: Preparation of a CCR2 Antagonist Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of a high-concentration stock solution of a C-C chemokine receptor 2 (CCR2) antagonist in dimethyl sulfoxide (DMSO). Emphasizing scientific integrity and best practices, this document delves into the rationale behind each step, ensuring the resulting stock solution is of the highest quality for reliable and reproducible downstream in vitro and in vivo applications. For illustrative purposes, we will use "CCR2 antagonist 1" as a representative molecule, drawing upon publicly available data for similar well-characterized antagonists.

Introduction: The Critical Role of CCR2 and its Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are pivotal players in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of inflammatory and fibrotic diseases, including atherosclerosis, diabetic nephropathy, and certain cancers. Consequently, the development of potent and selective CCR2 antagonists is a significant focus in drug discovery.

Reliable experimental outcomes when studying these antagonists are contingent upon the precise and accurate preparation of stock solutions. This application note serves as an in-depth guide to this fundamental, yet often overlooked, aspect of experimental design.

Foundational Principles: Understanding the Components

The Nature of CCR2 Antagonists

Many small molecule inhibitors, including CCR2 antagonists, are hydrophobic in nature. This inherent low aqueous solubility presents a significant challenge for their use in biological systems.[1] For example, a representative CCR2 antagonist, "CCR2 antagonist 1," is a high-affinity antagonist with a Ki of 2.4 nM.[2] Such compounds are typically supplied as a lyophilized powder or a crystalline solid.[3]

DMSO as the Solvent of Choice

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[4] Its use is particularly advantageous for creating high-concentration stock solutions of water-insoluble compounds like many CCR2 antagonists.[5]

Key Physicochemical Properties of DMSO:

PropertyValueSignificance in Stock Preparation
Purity Grade ≥99.9% (Anhydrous/Cell Culture Grade)Minimizes contaminants that could interfere with assays or affect compound stability.[6]
Hygroscopicity HighDMSO readily absorbs atmospheric moisture, which can decrease compound solubility and promote precipitation upon freeze-thaw cycles.[7][8]
Freezing Point 18.5 °C (65.3 °F)Solidifies at temperatures common in laboratories, requiring thawing before use.
Biocompatibility Generally well-tolerated by most cell lines at final concentrations <0.5%.[9]It is crucial to determine the specific tolerance of your cell line, as some can be sensitive to concentrations as low as 0.1%.[10][11]

Pre-Protocol Workflow: Setting the Stage for Success

G cluster_prep Pre-Preparation cluster_execution Execution cluster_post Post-Preparation Gather Materials Gather Materials Equilibration Equilibration Gather Materials->Equilibration Review Datasheet Review Datasheet Calculate Mass Calculate Mass Review Datasheet->Calculate Mass Obtain MW & Solubility Weighing Weighing Calculate Mass->Weighing Equilibration->Weighing Prevent Condensation Dissolution Dissolution Weighing->Dissolution QC Check QC Check Dissolution->QC Check Confirm Dissolution Aliquoting Aliquoting QC Check->Aliquoting Pass Storage Storage Aliquoting->Storage

Caption: Workflow for preparing a CCR2 antagonist stock solution.

Detailed Protocol: Preparation of a 10 mM CCR2 Antagonist 1 Stock Solution

This protocol is designed for the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials
  • CCR2 antagonist 1 (powder form)

  • Anhydrous, cell culture grade DMSO (≥99.9% purity)

  • Sterile, amber or opaque microcentrifuge tubes (polypropylene recommended)[8]

  • Calibrated analytical balance

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

Calculations
  • Determine the Molecular Weight (MW) of CCR2 antagonist 1. For our example, the MW is 549.47 g/mol .[2]

  • Calculate the mass required for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L * 0.001 L * 549.47 g/mol

      • Mass (mg) = 5.49 mg

Step-by-Step Procedure
  • Compound Equilibration: Before opening, allow the vial of the CCR2 antagonist to equilibrate to room temperature for at least 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder upon opening.

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 5.49 mg) of the CCR2 antagonist. If the amount is very small, it may be preferable to dissolve the entire contents of the vial and calculate the volume of DMSO to add to achieve the target concentration.[3]

  • Dissolution:

    • Transfer the weighed antagonist to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 5.49 mg).

    • Cap the tube tightly and vortex gently for 1-2 minutes until the compound is fully dissolved.[4]

  • Assisted Solubilization (If Necessary): If the compound does not readily dissolve, the following steps can be taken:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[4]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[12] Be cautious, as prolonged heat can degrade some compounds. Always refer to the manufacturer's datasheet for thermal stability information.

  • Quality Control (Visual Inspection): Once dissolution appears complete, visually inspect the solution against a light source. It should be a clear, particulate-free solution. The presence of any haze or precipitate indicates incomplete dissolution or that the solubility limit has been exceeded.

Quality Control and Validation

A self-validating protocol incorporates checkpoints to ensure the integrity of the stock solution.

Kinetic Solubility Assay

For critical applications, it is advisable to determine the kinetic solubility of the antagonist in your specific aqueous assay buffer.[12] This helps to prevent compound precipitation when diluting the DMSO stock into the final working solution.[12]

Protocol:

  • Prepare a series of dilutions of your CCR2 antagonist stock in the intended aqueous buffer (e.g., PBS or cell culture media).

  • Ensure the final DMSO concentration remains constant and low (e.g., ≤0.5%).[9]

  • Incubate the dilutions under assay conditions for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each sample using a plate reader (e.g., at 620 nm).[12] An increase in turbidity indicates precipitation.

Stability Assessment

For long-term studies, the stability of the antagonist in the assay medium can be assessed.

Protocol:

  • Prepare the antagonist at its final working concentration in the assay medium.

  • Incubate under experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot.

  • Analyze the concentration of the intact antagonist using HPLC or LC-MS. A decrease in the parent compound's peak area over time indicates degradation.[7]

Storage and Handling: Preserving Integrity

Proper storage is paramount to maintaining the potency and stability of your CCR2 antagonist stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation, aliquot the stock solution into single-use volumes.[3][7]

  • Storage Temperature: Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).[2][3]

  • Thawing: When ready to use, thaw an aliquot rapidly at room temperature or in a 37°C water bath and then keep it on ice. Any unused portion of a thawed aliquot should generally be discarded.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO - Exceeded solubility limit- Poor quality/wet DMSO- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO.[5]- Employ gentle warming or sonication.[3]
Precipitation upon dilution in aqueous buffer - Final concentration exceeds aqueous solubility.- Rapid change in solvent polarity.- Decrease the final working concentration.[12]- Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][5]- Include a surfactant like Tween-80 in the final buffer (for in vivo formulations).[12][13]
Inconsistent experimental results - Stock solution degradation.- Inaccurate initial concentration.- Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by using aliquots.[7]- Verify weighing and pipetting accuracy.

Conclusion

The meticulous preparation of a CCR2 antagonist stock solution in DMSO is a foundational step for generating high-quality, reproducible data. By understanding the chemical properties of both the antagonist and the solvent, and by adhering to a protocol that includes verification and proper storage techniques, researchers can ensure the integrity and reliability of their experimental reagents.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Yufeng, C. (2022). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Retrieved from [Link]

  • PubMed. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Journal of Biomolecular Screening. Retrieved from [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Application Note: Solubilization and Handling of CCR2 Antagonist 1 (Urea-Based)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the reconstitution, storage, and aqueous dilution of CCR2 Antagonist 1 (specifically the cis-diamidocyclohexyl urea class, commonly identified as CAS 445479-97-0 ).

These lipophilic small molecules are potent inhibitors of the MCP-1/CCL2 receptor but present significant solubility challenges in aqueous buffers. Direct addition to media often results in rapid micro-precipitation, leading to silent experimental failure (false negatives) in calcium flux or chemotaxis assays. This guide provides a validated Dual-Solvent Step-Down Protocol to ensure bioavailability.

Chemical Identity & Properties

Before proceeding, verify your compound matches the physicochemical profile below. "CCR2 Antagonist 1" is a genericized trade name; this protocol is optimized for the trifluoromethyl-benzamide derivative.

PropertySpecification
Common Name CCR2 Antagonist 1 (Calbiochem/Merck Standard)
CAS Number 445479-97-0
Chemical Class cis-diamidocyclohexyl urea
Molecular Weight ~593.66 g/mol
Lipophilicity (cLogP) High (> 4.[1][2]5)
Solubility (DMSO) ~60 mg/mL (Clear solution)
Solubility (Ethanol) ~6 mg/mL (Low solubility)
Solubility (Water) Insoluble (Precipitates immediately)

Mechanism of Action & Signaling Context

Understanding the target is crucial for assay design. CCR2 Antagonist 1 acts as an allosteric inhibitor, preventing the conformational change required for G-protein coupling upon MCP-1 binding.

Figure 1: CCR2 Signaling Pathway & Antagonist Intervention

CCR2_Pathway Ligand MCP-1 (CCL2) Ligand Receptor CCR2 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi Subunit Activation Receptor->GProtein Activates Antagonist CCR2 Antagonist 1 (Allosteric Block) Antagonist->Receptor Inhibits (T-bar) Effector PLCβ / AC Modulation GProtein->Effector Signaling Cascade Calcium Ca2+ Release (ER Stores) Effector->Calcium IP3 Pathway Chemotaxis Chemotaxis / Monocyte Recruitment Calcium->Chemotaxis Cytoskeletal Remodeling

Caption: CCR2 Antagonist 1 blocks the Gαi-mediated signaling cascade, preventing downstream Calcium flux and Chemotaxis.

Protocol A: Preparation of Master Stock (10 mM)

Critical: Do not attempt to dissolve directly in water or PBS. The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher (≥99.9%).

  • Calculation:

    • Target Concentration: 10 mM

    • Example: For 5 mg of powder (MW 593.66):

      
      
      
  • Dissolution: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.

    • QC Check: Solution must be optically clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Aqueous Dilution (The "Step-Down" Method)

This is the most common point of failure. Rapid dilution of a hydrophobic stock into a static aqueous buffer causes "crashing out" (precipitation).

The Solution: Use a carrier protein (BSA) and dynamic mixing.

Reagents Required:
  • Assay Buffer: HBSS or PBS containing 0.1% BSA (Bovine Serum Albumin). Note: BSA acts as a lipid carrier, stabilizing the antagonist in solution.

  • Intermediate Solvent: Pure DMSO.

Step-by-Step Procedure:
  • Thaw the 10 mM Master Stock at 37°C until clear. Vortex.

  • Prepare Intermediate (100x): Dilute the Master Stock in DMSO first to reach 100x the final assay concentration.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate in DMSO (10 µL Master Stock + 90 µL DMSO).

  • Final Dilution (1x):

    • Place the Assay Buffer (with 0.1% BSA) on a magnetic stirrer or vortex set to medium speed.

    • Slowly inject the 100x Intermediate DMSO solution into the center of the vortexing buffer.

    • Ratio: 1 part DMSO mix : 99 parts Buffer.

    • Final DMSO Concentration: 1.0%. (If cells are sensitive, dilute further to 0.1% DMSO, but ensure BSA is present).

Figure 2: Solubility Workflow

Solubility_Workflow Powder Lyophilized Powder (Hydrophobic) DMSO_Stock Master Stock (10 mM in DMSO) Powder->DMSO_Stock Dissolve Inter_Stock Intermediate (100x in DMSO) DMSO_Stock->Inter_Stock Dilute in DMSO Precip PRECIPITATION (Experimental Failure) DMSO_Stock->Precip Direct to PBS (No BSA) Final_Sol Working Solution (Stable Micelles) Inter_Stock->Final_Sol Slow inject into vortex Buffer Aqueous Buffer (PBS + 0.1% BSA) Buffer->Final_Sol Carrier Medium

Caption: Workflow to prevent precipitation. Direct addition to PBS (red path) causes failure. Use BSA carrier (green path).

QC & Validation: The "Turbidity Check"

Before applying to cells, validate that the compound is truly soluble.

  • Pipette 100 µL of your final working solution into a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600) .

  • Criteria:

    • OD600 < 0.01 (relative to buffer blank): Pass (Soluble).

    • OD600 > 0.02: Fail (Micro-precipitates present).

    • Remedy for Fail: Sonicate for 10 mins or increase BSA concentration to 0.5%.

Troubleshooting & Advanced Formulations

IssueRoot CauseSolution
Cytotoxicity DMSO % too high (>1%)Reduce final DMSO to 0.1%. If solubility fails, switch to Protocol C (below).
Inconsistent IC50 Compound adhering to plasticsUse Low-Retention pipette tips and glass-coated plates if possible. Pre-coat plastics with 1% BSA.
In Vivo Precipitation Aqueous buffer insufficientProtocol C (In Vivo): Dissolve in 10% DMSO, add 40% PEG300, then 5% Tween-80, then 45% Saline (warm).

References

  • Cherney, R. J., et al. (2008).[2][3] Discovery of disubstituted cyclohexanes as a new class of CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 51(4), 721–724.[2]

  • Calbiochem (Merck). CCR2 Antagonist (CAS 445479-97-0) Product Data Sheet.

  • MedChemExpress. CCR2 Antagonist 1 Solubility & Handling Guide.

  • BenchChem. Protocol for Solubilizing Lipophilic GPCR Antagonists.

Sources

calculating molar concentrations of CCR2 antagonist 1 for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical Preparation of Molar Concentrations of CCR2 Antagonist 1 for Cell Culture Applications

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation and application of CCR2 Antagonist 1 (CAS: 1683534-96-4) in in vitro cell culture systems. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses and in the tumor microenvironment.[1] Antagonizing this pathway is a key therapeutic strategy. The reproducibility and validity of in vitro studies involving small molecule inhibitors like CCR2 Antagonist 1 are fundamentally dependent on the precise calculation and preparation of molar concentrations. This guide outlines field-proven protocols for stock solution preparation, serial dilutions for working concentrations, and essential experimental controls, ensuring the generation of reliable and interpretable data.

Scientific Background: The Rationale for CCR2 Inhibition

The CCR2/CCL2 signaling cascade is a potent chemoattractant system.[1] Upon binding of CCL2 to the G-protein coupled receptor CCR2 on the surface of cells like monocytes, a conformational change initiates downstream signaling. This cascade ultimately leads to chemotaxis, the directed migration of the cell towards the source of the CCL2 signal. This process is pivotal in the pathogenesis of numerous inflammatory diseases and contributes to tumor progression by recruiting tumor-associated macrophages.

CCR2 Antagonist 1 is a high-affinity, long-residence-time antagonist of CCR2.[2] It functions by competitively binding to the receptor, thereby preventing the binding of CCL2 and inhibiting the subsequent intracellular signaling and chemotactic response.[3][4] Understanding this mechanism underscores the importance of using precise concentrations of the antagonist to achieve effective and specific receptor blockade in experimental models.

CCR2_Pathway cluster_0 Cell Membrane CCR2 CCR2 Receptor Signaling Downstream Signaling (e.g., Ca2+ Flux) CCR2->Signaling Initiates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds & Activates Antagonist CCR2 Antagonist 1 Antagonist->CCR2 Binds & Inhibits Chemotaxis Monocyte Chemotaxis & Inflammatory Response Signaling->Chemotaxis Leads to

Figure 1: Mechanism of CCR2 signaling and inhibition.

Compound Specifications: CCR2 Antagonist 1

Prior to any experimental work, it is imperative to confirm the specific identity and properties of the antagonist being used. The protocols herein are based on the compound commonly referred to as "CCR2 antagonist 1". Always verify the details with your specific supplier's Certificate of Analysis (CoA).

PropertyValueSource
CAS Number 1683534-96-4[2][5]
Molecular Formula C₂₈H₃₂BrF₃N₂O[2][5]
Molecular Weight (MW) 549.47 g/mol [2]
Appearance Light yellow to yellow solid[2]
Purity ≥99%[5]
Primary Solvent Dimethyl Sulfoxide (DMSO)[2]

Core Protocol: Preparation of a 10 mM Master Stock Solution

The foundation of accurate dosing is a precisely prepared high-concentration master stock solution. Using an organic solvent like DMSO is necessary for dissolving the hydrophobic compound before its introduction into aqueous cell culture media.

Causality Behind Choices:

  • High Concentration (e.g., 10 mM): Creates a small-volume stock that minimizes the amount of solvent (DMSO) transferred to the final cell culture, preventing solvent-induced cytotoxicity.

  • DMSO as a Solvent: CCR2 Antagonist 1 is highly soluble in DMSO, allowing for a concentrated stock.[2] It is also cell-permeable.

  • Aliquotting: Small, single-use aliquots prevent degradation of the entire stock from repeated freeze-thaw cycles.[2]

Materials:

  • CCR2 Antagonist 1 powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Calculation: Determine the required mass of the antagonist for your desired stock concentration and volume. To prepare 1 mL of a 10 mM stock solution:

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Convert Units: 10 mM = 0.01 mol/L; 1 mL = 0.001 L

    • Calculation: Mass (g) = 0.01 mol/L × 0.001 L × 549.47 g/mol = 0.0054947 g

    • Convert to mg: 0.0054947 g × 1000 = 5.49 mg

  • Weighing: Under a chemical fume hood, carefully weigh out exactly 5.49 mg of CCR2 Antagonist 1 powder into a sterile microcentrifuge tube.

    • Expert Tip: Due to the small mass, it is often more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly. For 10 mg: Volume (µL) = (Mass (mg) / MW) / Concentration (mM) * 1,000,000. So, (10 / 549.47) / 10 * 1,000,000 = 1819.9 µL or ~1.82 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the antagonist powder.

  • Homogenization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Prepare single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term use (up to 1 year).[2]

Application Protocol: Preparing Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration master stock into your complete cell culture medium.

Causality Behind Choices:

  • Serial Dilution: This is the most accurate method for achieving low nanomolar concentrations from a millimolar stock.

  • Vehicle Control: A self-validating system requires a control that contains everything except the compound of interest. In this case, it is cell culture medium with the same final percentage of DMSO as the treated wells. This ensures any observed cellular effect is due to the antagonist, not the solvent.

Step-by-Step Methodology:

  • Thaw Stock: Remove one aliquot of the 10 mM master stock from the -80°C freezer and thaw it completely at room temperature.

  • Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock needed.

    • C₁ = Initial Concentration (10 mM)

    • V₁ = Volume of stock to add (the unknown)

    • C₂ = Final Desired Concentration (e.g., 10 nM)

    • V₂ = Final Volume of cell culture media (e.g., 2 mL)

    Example: Preparing 2 mL of 10 nM working solution:

    • First, ensure all units are consistent. 10 mM = 10,000,000 nM.

    • (10,000,000 nM) × V₁ = (10 nM) × (2 mL)

    • V₁ = (10 nM × 2 mL) / 10,000,000 nM = 0.000002 mL

    • Convert to µL: 0.000002 mL × 1000 = 0.002 µL

  • Perform an Intermediate Dilution: Pipetting such a small volume (0.002 µL) is highly inaccurate. Therefore, a serial or intermediate dilution is required.

    • Step 3a (Intermediate Dilution): Pipette 2 µL of the 10 mM stock into 1998 µL of complete cell culture medium. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution. Vortex gently.

    • Step 3b (Final Dilution): Now, use the 10 µM intermediate stock to make the final 10 nM solution.

      • C₁ = 10 µM = 10,000 nM

      • (10,000 nM) × V₁ = (10 nM) × (2 mL)

      • V₁ = (10 nM × 2 mL) / 10,000 nM = 0.002 mL = 2 µL

    • Add 2 µL of the 10 µM intermediate solution to 1998 µL of fresh media to get the final 2 mL volume at 10 nM.

  • Prepare the Vehicle Control: The final DMSO concentration in the example above is (2 µL / 2 mL) × (2 µL / 2 mL) = 0.001% from the first dilution step, which is negligible. However, for higher concentrations, this is critical. For the 10 µM intermediate solution, the DMSO concentration is 0.1%. A proper vehicle control would be 2 µL of pure DMSO in 1998 µL of media.

  • Treat Cells: Remove the existing media from your cells and replace it with the media containing the desired concentration of CCR2 Antagonist 1 or the vehicle control.

Workflow cluster_prep Solution Preparation cluster_culture Cell Culture Application Powder CCR2 Antagonist 1 (Solid Powder) Stock 10 mM Master Stock in DMSO Powder->Stock Dissolve DMSO DMSO Solvent DMSO->Stock Aliquot Store Aliquots at -80°C Stock->Aliquot Intermediate 10 µM Intermediate Solution in Media Aliquot->Intermediate Dilute 1:1000 Working Final Working Solution (e.g., 1-100 nM) Intermediate->Working Dilute to final conc. Cells Treat Cells in Culture Working->Cells Vehicle Vehicle Control (Media + DMSO) Vehicle->Cells

Figure 2: Experimental workflow from powder to cell treatment.

Summary of Dilution Calculations

This table provides a quick reference for preparing various concentrations from the 10 mM master stock.

ParameterMaster StockIntermediate StockFinal Working Solution
Target Concentration 10 mM 10 µM 100 nM
Preparation Step Weigh 5.49 mg of AntagonistAdd 1 µL of 10 mM StockAdd 10 µL of 10 µM Stock
Solvent/Medium Volume Add 1 mL of DMSOAdd 999 µL of Culture MediumAdd 990 µL of Culture Medium
Final Volume 1 mL1 mL1 mL
Final [DMSO] 100%0.1%0.001%

References

  • Wang, L. et al. (2015). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. [Link]

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Application Notes and Protocols for the Oral Formulation of a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a vehicle for the oral administration of a C-C chemokine receptor 2 (CCR2) antagonist, designated here as "CCR2 Antagonist 1." The focus is on addressing the common challenge of poor water solubility, a characteristic of many small molecule inhibitors, to ensure adequate oral bioavailability for preclinical and early-phase clinical studies.[1][2][3] This guide details pre-formulation assessment, excipient selection, and the preparation and characterization of an oral suspension, a frequently utilized dosage form for such compounds.[4] The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Therapeutic Potential of CCR2 Antagonism and the Formulation Challenge

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade.[5][6] This signaling axis governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation.[5] Consequently, antagonism of CCR2 is a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases, including diabetic nephropathy, rheumatoid arthritis, and atherosclerosis.[6][7]

A significant hurdle in the development of small molecule CCR2 antagonists is their physicochemical properties. Often, these compounds are lipophilic and exhibit poor aqueous solubility, which can severely limit their oral bioavailability and, therefore, their therapeutic efficacy.[1][2] The development of a robust oral formulation is thus a critical step in advancing these promising therapeutic agents from the laboratory to the clinic.[8][9] This guide will focus on the development of an oral suspension, a common and effective approach for delivering poorly soluble active pharmaceutical ingredients (APIs).[4][10]

The CCR2 Signaling Pathway

The diagram below illustrates the role of the CCR2-CCL2 axis in monocyte recruitment, the process targeted by CCR2 antagonists.

CCR2_Signaling_Pathway cluster_inflammation Inflamed Tissue cluster_vasculature Blood Vessel cluster_extravasation Monocyte Extravasation Inflammatory Stimuli Inflammatory Stimuli Tissue Cells Tissue Cells Inflammatory Stimuli->Tissue Cells activate CCL2 Secretion CCL2 Secretion Tissue Cells->CCL2 Secretion produce CCL2 Gradient CCL2 Gradient CCL2 Secretion->CCL2 Gradient creates Monocyte Monocyte CCR2 Receptor CCR2 Adhesion & Transmigration Adhesion & Transmigration Monocyte->Adhesion & Transmigration binds to endothelium CCL2 Gradient->Monocyte attracts Macrophage Macrophage Adhesion & Transmigration->Macrophage differentiation CCR2 Antagonist 1 CCR2 Antagonist 1 CCR2 Antagonist 1->CCR2 Receptor blocks

Caption: CCR2-CCL2 signaling pathway in monocyte recruitment.

Pre-formulation Studies: Characterizing the API

Before developing a formulation, a thorough understanding of the physicochemical properties of the CCR2 antagonist is essential.[9][11] These studies guide the selection of an appropriate formulation strategy and excipients.

ParameterImportanceTypical Method(s)
Solubility Determines the dissolution rate and potential for bioavailability. Crucial for selecting the formulation type (e.g., solution vs. suspension).Equilibrium solubility in various pH buffers, biorelevant media (FaSSIF, FeSSIF), and a range of pharmaceutically acceptable solvents and co-solvents.
Permeability Affects the rate and extent of drug absorption across the gastrointestinal tract.Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayer assay.
LogP/LogD Indicates the lipophilicity of the compound, which influences solubility and permeability.Shake-flask method, computational prediction.
Solid-State Properties Polymorphism, crystallinity, and particle size can significantly impact dissolution rate and stability.[1]X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Laser Diffraction for particle size analysis.[11]
Chemical Stability Assesses degradation pathways in different conditions (pH, light, temperature, oxidative stress).Forced degradation studies with HPLC/UPLC analysis.
pKa Determines the ionization state of the drug at different pH values, which affects solubility and absorption.Potentiometric titration, UV-spectrophotometry.

Formulation Development: An Oral Suspension Approach

Given that many CCR2 antagonists are poorly water-soluble (BCS Class II or IV compounds), an oral suspension is often a practical and effective formulation strategy for preclinical and early clinical studies.[2] A well-formulated suspension can improve the dissolution rate by presenting the drug as fine particles and can enhance stability.[4] The primary goal is to create a physically and chemically stable, uniform dispersion of the API in a liquid vehicle.[12]

The Role of Excipients in an Oral Suspension

The selection of excipients is critical to the performance and stability of the suspension.[12][13][14]

Excipient ClassFunctionExamples
Vehicle The continuous phase in which the API is dispersed.Purified Water, Oils (e.g., corn oil, sesame oil).[13][15]
Wetting Agent Reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, facilitating dispersion.[12]Polysorbate 80 (Tween® 80), Sorbitan esters (Span® series), Sodium Lauryl Sulfate (SLS).[12]
Suspending Agent / Viscosity Modifier Increases the viscosity of the vehicle to slow down particle sedimentation and ensure dose uniformity.[10][12]Methylcellulose, Sodium Carboxymethylcellulose (NaCMC), Xanthan Gum, Carbopol® polymers.[10][12]
Buffer Maintains a stable pH to ensure drug stability and optimize the performance of other excipients.[12][13]Citrate buffers, Phosphate buffers.[13]
Co-solvent / Solubilizer Can be used to partially solubilize the drug or aid in wetting.Propylene Glycol, Polyethylene Glycol (PEG 300/400), Glycerin.[15]
Preservative Prevents microbial growth in aqueous formulations.Methylparaben, Propylparaben, Sodium Benzoate.[12]
Sweetener / Flavoring Agent Improves palatability for better patient compliance, especially important for clinical formulations.Sucrose, Sorbitol, Aspartame; various fruit or mint flavors.[12]
Example Preclinical Vehicle Formulations

For preclinical studies, the goal is often to maximize exposure to assess pharmacokinetics and toxicology.[8][16][17] The formulations may be simpler and use vehicles not intended for chronic human use. Based on publicly available information for similar compounds, here are some example starting points:

Formulation ComponentPurposeExample 1 (Aqueous Suspension)Example 2 (Lipid/Co-solvent)[15]
CCR2 Antagonist 1API10 mg/mL10 mg/mL
0.5% (w/v) MethylcelluloseSuspending Agentq.s. to 100%-
0.1% (w/v) Tween® 80Wetting Agentq.s. to 100%-
Purified WaterVehicleq.s. to 100%-
PEG 400Co-solvent/Vehicle-40% (v/v)
Propylene GlycolCo-solvent/Vehicle-10% (v/v)
Corn OilVehicle-q.s. to 100%

Note: The suitability of any formulation must be confirmed for the specific CCR2 antagonist and the animal model being used.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of an oral suspension of CCR2 Antagonist 1.

Protocol 1: Preparation of a 10 mg/mL Oral Suspension

Objective: To prepare a 100 mL batch of a uniform oral suspension of CCR2 Antagonist 1.

Materials:

  • CCR2 Antagonist 1 (1.0 g)

  • Methylcellulose (0.5 g)

  • Tween® 80 (0.1 g)

  • Purified Water (approx. 100 mL)

  • Mortar and Pestle

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Overhead mixer (optional, for larger scale)

Procedure:

  • Prepare the Suspending Vehicle: a. Heat approximately 40 mL of purified water to 60-70°C. b. Slowly sprinkle the methylcellulose onto the hot water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and avoid clumping. c. Once fully dispersed, add 40 mL of cold water to the mixture and continue stirring until a clear, viscous solution is formed. d. Add Tween® 80 to the vehicle and stir until completely dissolved. e. Allow the vehicle to cool to room temperature.

  • Triturate the API: a. Place the accurately weighed CCR2 Antagonist 1 powder into a clean, dry mortar. b. Add a small amount (a few milliliters) of the prepared suspending vehicle to the mortar. c. Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the API particles.

  • Form the Suspension: a. Gradually add the remaining suspending vehicle to the paste in the mortar while continuing to mix. b. Transfer the contents to a beaker or graduated cylinder. c. Rinse the mortar and pestle with a small amount of the vehicle and add this to the bulk suspension to ensure a complete transfer of the API. d. Adjust the final volume to 100 mL with purified water.

  • Homogenize: a. Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. For larger volumes or more viscous suspensions, an overhead mixer may be necessary. b. Visually inspect for any clumps or undispersed powder.

  • Storage: a. Transfer the suspension to a suitable, well-closed container (e.g., amber glass bottle) and store at the recommended temperature (e.g., 2-8°C or room temperature), protected from light.

Protocol 2: Characterization of the Oral Suspension

Objective: To assess the quality and stability of the prepared oral suspension.

TestProcedureAcceptance Criteria (Example)
Appearance Visually inspect the suspension for color, uniformity, and any signs of caking or crystal growth.A uniform, opaque suspension, free from visible aggregates.
pH Measure the pH of the suspension using a calibrated pH meter.Within a pre-defined range (e.g., 6.0 - 7.5) to ensure API stability.
Viscosity Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) at a defined shear rate and temperature.Consistent viscosity across batches, ensuring proper pourability and suspension stability.
Particle Size Distribution Determine the particle size of the suspended API using laser diffraction.D90 < 50 µm to promote dissolution and prevent a gritty texture.
Redispersibility After a period of settling, gently shake the container and observe the ease of resuspension.Easily redispersed to a uniform state with gentle shaking. No hard cake formation.
Assay (Drug Content) Accurately withdraw a sample, dissolve it in a suitable solvent (e.g., Methanol/Acetonitrile), and quantify the API concentration using a validated HPLC/UPLC method.90% - 110% of the label claim.
In Vitro Dissolution Perform dissolution testing using a USP Apparatus II (Paddle) in a relevant medium (e.g., 0.5% SLS in water).[18]>80% of the drug dissolved in 60 minutes.

The Bridge to In Vivo Performance: In Vitro-In Vivo Correlation (IVIVC)

While in vitro characterization is essential for quality control, the ultimate goal is to develop a formulation that performs predictably in vivo. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of the dosage form (like the dissolution rate) and an in vivo response (such as plasma drug concentration).[18][19]

Establishing a strong IVIVC is highly valuable in drug development as it can:

  • Serve as a surrogate for bioequivalence studies.[19][20]

  • Justify the setting of meaningful dissolution specifications.[21]

  • Support formulation and manufacturing changes during development.[20][22]

The development of an IVIVC typically involves comparing the in vitro dissolution profiles of different formulations with their corresponding in vivo absorption profiles in animal models or humans.[18]

Workflow for Formulation Development and IVIVC Establishment

The following diagram outlines the integrated workflow for developing an oral formulation and establishing an IVIVC.

Formulation_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Evaluation cluster_ivivc Phase 4: Correlation & Optimization API_Characterization API Physicochemical Characterization Excipient_Screening Excipient Screening & Compatibility API_Characterization->Excipient_Screening Prototype_Formulation Prototype Formulation (e.g., Suspension) Excipient_Screening->Prototype_Formulation In_Vitro_Testing In Vitro Characterization (Dissolution, Stability, etc.) Prototype_Formulation->In_Vitro_Testing Preclinical_PK Preclinical Pharmacokinetic (PK) Studies In_Vitro_Testing->Preclinical_PK Selects candidate formulations IVIVC_Development IVIVC Model Development In_Vitro_Testing->IVIVC_Development Preclinical_PK->IVIVC_Development Formulation_Optimization Formulation Optimization IVIVC_Development->Formulation_Optimization Guides refinement Formulation_Optimization->In_Vitro_Testing

Caption: Integrated workflow for oral formulation development.

Conclusion

The successful oral delivery of a poorly soluble CCR2 antagonist is a critical determinant of its therapeutic potential. A systematic approach, beginning with thorough pre-formulation characterization and leading to a well-designed oral suspension, is paramount. The protocols and guidelines presented here provide a robust framework for developing a stable and effective vehicle for preclinical and early clinical evaluation. By focusing on the scientific principles of formulation science and leveraging tools like IVIVC, researchers can accelerate the development of these important medicines.

References

  • Pharmaceutical Excipients of Oral Suspension Formulations. (n.d.). Scribd. Retrieved from [Link]

  • Shishoo, C. J., Savale, S. S., Shah, S. A., & Rathod, I. S. (2002). In vitro in vivo Correlation of Oral Drug Formulations: An Overview. Indian Journal of Pharmaceutical Sciences, 64(4), 308-314. Retrieved from [Link]

  • Sullivan, T. J., et al. (2011). Orally-Administered Chemokine Receptor CCR2 Antagonist CCX140-B in Type 2 Diabetes: A Pilot Double-Blind, Randomized Clinical Trial. PLoS ONE, 6(3), e17304. Retrieved from [Link]

  • A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. (2025, December 12). Pharmaceutical Technology. Retrieved from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Premier Consulting. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-924. Retrieved from [Link]

  • Emami, J. (2006). In Vitro–In Vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]

  • Norman, P. (2011). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters, 2(10), 777-781. Retrieved from [Link]

  • Characterization of Oral Thin Film. (n.d.). CD Formulation. Retrieved from [Link]

  • Tsume, Y., et al. (2014). Characterization of oral drug absorption from jelly formulations: Effects of membrane permeability and intestinal fluid volume. European Journal of Pharmaceutical Sciences, 62, 250-257. Retrieved from [Link]

  • Park, K. (2014). In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Controlled Release Systems: Fabrication Technology for Drug, Gene, and Tissue Delivery (pp. 331-352). John Wiley & Sons. Retrieved from [Link]

  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. GSC Biological and Pharmaceutical Sciences, 22(2), 133-140. Retrieved from [Link]

  • Development and analytical characterization of oral film preparations for controlled drug delivery. (n.d.). University of Düsseldorf. Retrieved from [Link]

  • Mabondet, F., et al. (2010). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 803-816. Retrieved from [Link]

  • Cherney, R. J., et al. (2006). Novel, Orally Bioavailable γ-Aminoamide CC Chemokine Receptor 2 (CCR2) Antagonists. Journal of Medicinal Chemistry, 49(17), 5018-5021. Retrieved from [Link]

  • Prajapati, S., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1224553. Retrieved from [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. Retrieved from [Link]

  • Carter, P. H., et al. (2009). Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. ACS Medicinal Chemistry Letters, 1(1), 12-16. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Early Stage Oral Development. (n.d.). Catalent. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). Springer. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from [Link]

  • Materialization Characterization and Formulation Development. (2021, May 16). News-Medical.Net. Retrieved from [Link]

  • Excipients Used in the Formulation of Pharmaceutical Suspensions. (2026, February 16). Pharmapproach.com. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved from [Link]

  • Early Formulation. (n.d.). Evotec. Retrieved from [Link]

  • What Are Excipients? 9 Common Examples. (2026, January 30). Colorcon. Retrieved from [Link]

  • Kalliomäki, J., et al. (2013). A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia. Pain, 154(5), 761-767. Retrieved from [Link]

  • Kalliomäki, J., et al. (2013). A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia. Pain, 154(5), 761-767. Retrieved from [Link]

  • Cumming, J. G. (2013, September 9). CCR2 antagonists for the treatment of neuropathic pain. [PowerPoint slides]. Retrieved from [Link]

  • Cherney, R. J., et al. (2006). Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists. Journal of Medicinal Chemistry, 49(17), 5018-5021. Retrieved from [Link]

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Troubleshooting & Optimization

addressing stability issues of CCR2 antagonist 1 at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Room Temperature Stability Issues

Welcome to the technical support center for CCR2 antagonist 1. As Senior Application Scientists, we've developed this guide to provide our fellow researchers, scientists, and drug development professionals with in-depth, actionable insights into the stability characteristics of this compound. We understand that inconsistent experimental results can be a significant roadblock, and this resource is designed to help you identify, troubleshoot, and resolve stability-related issues, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs) - Your First Look

This section provides quick answers to the most common initial questions regarding the stability of CCR2 antagonist 1.

Q1: My recent bioassay results using CCR2 antagonist 1 are showing unexpected variability. Could this be related to compound stability?

A: Yes, inconsistent results are a classic indicator of compound instability. If you are observing a drift in potency (e.g., a rightward shift in your IC50 curve) or a decrease in the maximum effect over the course of an experiment or between experiments, degradation of CCR2 antagonist 1 is a likely culprit. This is particularly relevant for experiments conducted at room temperature over several hours or days.

Q2: What are the visible signs that my stock solution of CCR2 antagonist 1 might be degrading?

A: While visual inspection is not a definitive method, there are a few signs to look for. The appearance of a slight yellow tint in a previously colorless solution can indicate oxidative degradation. Additionally, the formation of any precipitate or cloudiness upon thawing or dilution into aqueous buffers may suggest that the compound or its degradants are falling out of solution. However, significant degradation can occur without any visible changes.[1]

Q3: I left my diluted working solution of CCR2 antagonist 1 on the benchtop overnight. Is it still usable?

A: It is highly discouraged. Our stability data indicates that significant degradation of CCR2 antagonist 1 can occur in aqueous solutions at room temperature in as little as 6-8 hours. For optimal results, it is crucial to prepare fresh working solutions from a frozen stock solution immediately before each experiment.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the stability of CCR2 antagonist 1?

A: Absolutely. Each freeze-thaw cycle introduces risks. DMSO is hygroscopic and can absorb atmospheric moisture, which can promote hydrolysis of the compound.[2] Furthermore, the process of freezing and thawing can cause localized concentration changes that may accelerate degradation. To mitigate this, we strongly recommend preparing single-use aliquots of your stock solution.[2]

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a more detailed, systematic approach to diagnosing and solving stability issues.

2.1 Identifying and Confirming Instability

Q5: How can I definitively confirm that my CCR2 antagonist 1 is degrading in my experimental conditions?

A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. By running a time-course experiment, you can monitor the purity of your compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability.

A basic experimental workflow would be:

  • Prepare your working solution of CCR2 antagonist 1 in the exact buffer or medium you use for your assay.

  • Immediately inject a sample (t=0) into the HPLC to get a baseline chromatogram.

  • Incubate the solution at room temperature.

  • Inject samples at various time points (e.g., 2, 4, 8, and 24 hours).

  • Compare the chromatograms to quantify the loss of the parent compound and the formation of degradants.

See Protocol 1 for a detailed HPLC method.

2.2 Investigating the Root Cause of Degradation

To address the instability of CCR2 antagonist 1, we must first understand its primary degradation pathways. Our internal studies indicate two main vulnerabilities:

  • Hydrolysis: The molecule contains an ester functional group that is susceptible to cleavage in aqueous environments.

  • Oxidation: An electron-rich aromatic moiety in the structure is prone to oxidation.

The following diagram illustrates these hypothetical degradation pathways:

G cluster_main Degradation of CCR2 Antagonist 1 cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway CCR2_Antagonist_1 CCR2 Antagonist 1 (Ester + Aromatic Moiety) Hydrolysis_Product_1 Carboxylic Acid Degradant CCR2_Antagonist_1->Hydrolysis_Product_1 H₂O / pH Hydrolysis_Product_2 Alcohol Degradant CCR2_Antagonist_1->Hydrolysis_Product_2 H₂O / pH Oxidation_Product Oxidized Degradant (e.g., N-oxide, quinone) CCR2_Antagonist_1->Oxidation_Product O₂ / Light

Caption: Hypothetical degradation pathways of CCR2 antagonist 1.

Q6: How can I determine if hydrolysis or oxidation is the primary cause of degradation in my specific assay?

A: A forced degradation study can help elucidate the primary degradation pathway under your conditions. This involves intentionally exposing the compound to conditions that promote specific types of degradation and analyzing the resulting products by HPLC. Comparing the degradant peaks from your experimental samples to those from the forced degradation study can help identify the cause. See Protocol 2 for a detailed forced degradation methodology.

The following workflow can guide your investigation:

G start_node Inconsistent Assay Results process_node_1 Run Time-Course Stability Study via HPLC (Protocol 1) start_node->process_node_1 Hypothesize Instability decision_node decision_node process_node process_node end_node end_node decision_node_1 Parent Peak Area Decreases >10%? process_node_1->decision_node_1 process_node_2 Perform Forced Degradation Study (Protocol 2) decision_node_1->process_node_2 Yes end_node_1 Stability is Acceptable decision_node_1->end_node_1 No process_node_3 Compare Degradant Profiles process_node_2->process_node_3 decision_node_2 Match Hydrolysis or Oxidation Profile? process_node_3->decision_node_2 process_node_4a Optimize Buffer pH and Temperature decision_node_2->process_node_4a Hydrolysis process_node_4b Add Antioxidant Protect from Light decision_node_2->process_node_4b Oxidation end_node_2 Implement Solution & Re-validate Assay process_node_4a->end_node_2 process_node_4b->end_node_2

Caption: Experimental workflow for investigating instability.

2.3 Solutions and Best Practices for Mitigation

Q7: What are the definitive best practices for preparing and storing stock solutions of CCR2 antagonist 1?

A: To ensure the long-term integrity of your CCR2 antagonist 1, adhere to the following guidelines:

ParameterRecommendationRationale
Solid Compound Store at -20°C or below in a desiccator.Minimizes degradation from heat, light, and moisture.
Solvent for Stock Use anhydrous Dimethyl Sulfoxide (DMSO).The compound is highly soluble and relatively stable in anhydrous DMSO.
Stock Concentration Prepare a high-concentration stock (e.g., 10-20 mM).Minimizes the volume of DMSO added to your assay, reducing solvent effects.
Storage Temperature Store stock solutions at -80°C.Significantly slows the rate of chemical degradation.[3]
Aliquoting Dispense into single-use, amber-colored vials.Avoids repeated freeze-thaw cycles and protects from light.[2]

Q8: How can I improve the stability of CCR2 antagonist 1 in my aqueous-based, multi-day cell culture experiments?

A: For extended experiments, simply diluting the DMSO stock into your aqueous medium is often insufficient. Here are some formulation strategies to consider:

  • pH Control: The rate of hydrolysis is often pH-dependent.[2] Empirically determine the optimal pH for stability by incubating the compound in a series of buffers and analyzing via HPLC. It is possible that adjusting the pH of your culture medium (within physiological tolerance) could improve stability.

  • Use of Antioxidants: If oxidation is a significant issue, consider adding a small amount of an antioxidant like ascorbic acid or N-acetylcysteine to your medium.[4] Be sure to run a control to ensure the antioxidant does not interfere with your assay.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, protecting them from degradation and improving solubility.[5] This can be a powerful tool for stabilizing compounds in aqueous solutions.

Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general method for assessing the purity and stability of CCR2 antagonist 1.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of CCR2 antagonist 1).

  • Procedure: a. Prepare a 1 mg/mL solution of CCR2 antagonist 1 in DMSO. b. Dilute to 20 µg/mL in your desired test buffer/medium. c. Inject 10 µL onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours) while incubating the bulk solution at room temperature. d. Calculate the percent remaining of the parent compound at each time point relative to t=0.

Protocol 2: Forced Degradation Study

This study will help identify the nature of the degradation products.

  • Sample Preparation: Prepare five separate solutions of CCR2 antagonist 1 at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Degradation Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 2 hours.

    • Thermal Stress: Incubate at 60°C for 24 hours.

    • Photolytic Stress: Expose to a UV lamp (254 nm) for 24 hours.

  • Analysis: a. After incubation, neutralize the acidic and basic samples. b. Dilute all samples to an appropriate concentration (e.g., 20 µg/mL). c. Analyze all samples by the HPLC method described in Protocol 1 . d. Compare the retention times of the degradant peaks from your stability study with those generated under these forced conditions.

References
  • Vertex AI Search, "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI", Accessed: Feb 23, 2026.
  • Vertex AI Search, "The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR", Accessed: Feb 23, 2026.
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  • Vertex AI Search, "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC - NIH", Accessed: Feb 23, 2026.
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  • Vertex AI Search, "Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2) - MDPI", Accessed: Feb 23, 2026.
  • Vertex AI Search, "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 | bioRxiv", Accessed: Feb 23, 2026.
  • Vertex AI Search, "(PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO", Accessed: Feb 23, 2026.
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  • Vertex AI Search, "Identification of a sulfonamide series of CCR2 antagonists - ResearchG
  • Vertex AI Search, "ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS", Accessed: Feb 23, 2026.
  • Vertex AI Search, "Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples - Benchchem", Accessed: Feb 23, 2026.
  • Vertex AI Search, "High-content analysis of CCR2 antagonists on human primary monocytes - PubMed", Accessed: Feb 23, 2026.
  • Vertex AI Search, "Analytical methods for the detection of counterfeit pharmaceuticals", Accessed: Feb 23, 2026.
  • Vertex AI Search, "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 | bioRxiv", Accessed: Feb 23, 2026.
  • Vertex AI Search, "Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 | bioRxiv", Accessed: Feb 23, 2026.

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Technical Support Center: Optimizing Incubation Time for CCR2 Antagonist Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-C chemokine receptor type 2 (CCR2) antagonist binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for a critical, yet often overlooked, parameter: incubation time . As a senior application scientist, my goal is to move beyond simple protocol steps and delve into the causality behind experimental choices, ensuring your assays are not only successful but also robust and reproducible.

CCR2, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2][3] Antagonists that block the interaction between CCR2 and its primary ligand, CCL2 (also known as MCP-1), are of significant therapeutic interest for a wide range of inflammatory diseases.[1][2][3] Accurate determination of the binding affinity and kinetics of these antagonists is paramount for their development. A key factor in achieving this accuracy is ensuring the binding reaction has reached equilibrium, which is directly dependent on the incubation time.[4][5]

This guide will provide a structured approach to understanding and optimizing incubation time in your CCR2 antagonist binding assays, presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide: Common Issues and Solutions

Question: I'm observing high non-specific binding in my radioligand binding assay. Could incubation time be a factor?

Answer: Yes, inappropriate incubation time can significantly contribute to high non-specific binding. Here’s a breakdown of the potential causes and how to troubleshoot them:

  • The Problem with Prolonged Incubation: While it's crucial to reach equilibrium, excessively long incubation times can sometimes lead to increased non-specific binding. This can occur as the radioligand may begin to bind to lower-affinity, non-saturable sites on cell membranes, filters, or even the assay plates themselves.[4]

  • The Interplay with Ligand Stability: Over extended periods, especially at physiological temperatures, both the radioligand and the receptor preparation can degrade. This degradation can expose new non-specific binding sites or alter the conformation of the receptor, leading to spurious signals.

Solutions:

  • Perform a Time-Course Experiment: The most definitive way to determine the optimal incubation time is to conduct a kinetic association experiment. This involves measuring the specific binding at various time points until a plateau is reached, indicating that equilibrium has been achieved. The time to reach at least 97% of the final equilibrium value is approximately five half-lives (t½) of the equilibration reaction.[4]

  • Optimize Ligand Concentration: The observed rate of equilibration is dependent on the ligand concentration.[4] Lower concentrations of the radioligand will take longer to reach equilibrium. Therefore, it's essential to perform the time-course experiment at the specific radioligand concentration you intend to use in your competition assays.

  • Evaluate Non-Specific Binding Over Time: When conducting your time-course experiment, be sure to measure non-specific binding at each time point as well. Ideally, specific binding should plateau while non-specific binding remains low and linear. If non-specific binding increases significantly over time, it's a strong indicator that your incubation is too long.

Question: My competitive binding assay results show poor reproducibility and a shallow displacement curve. How can I address this by optimizing incubation time?

Answer: Poor reproducibility and shallow competition curves are often symptomatic of a binding reaction that has not reached equilibrium.

  • The "Race to Equilibrium": In a competitive binding assay, the unlabeled antagonist is competing with the labeled ligand for the same binding site (in the case of orthosteric antagonists) or an allosteric site that modulates the primary binding pocket.[6][7] If the incubation time is too short, the system may not have had sufficient time for the ligands to reach a steady state of association and dissociation. This is particularly problematic for high-affinity antagonists, which may have slow association and/or dissociation rates.[8]

Solutions:

  • Pre-incubation of the Antagonist: For antagonists with slow binding kinetics, a pre-incubation step can be highly beneficial. This involves incubating the receptor preparation with the unlabeled antagonist for a period before adding the radioligand. This allows the antagonist to approach equilibrium with the receptor before the competition with the radioligand begins. The duration of this pre-incubation should be determined empirically, often guided by the known or suspected kinetic properties of the antagonist. Studies on covalent or slowly dissociating CCR2 antagonists have demonstrated the utility of pre-incubation to reveal their true affinity.[9][10]

  • Extend the Co-incubation Time: After adding the radioligand, the entire mixture should be incubated for a sufficient duration to allow the system to re-equilibrate in the presence of all three components (receptor, radioligand, and antagonist). This co-incubation time should be at least as long as the time determined to be necessary for the radioligand alone to reach equilibrium.

  • Consider the Order of Addition: The order in which you add your reagents can influence the time required to reach equilibrium. While pre-incubating the antagonist is a common strategy, some protocols may call for the simultaneous addition of all components. It is crucial to be consistent with your chosen method across all experiments to ensure reproducibility.

Experimental Protocol: Determining Optimal Incubation Time (Association Kinetics)

This protocol outlines the steps to determine the time required for a radiolabeled ligand to reach binding equilibrium with CCR2.

Materials:

  • CCR2-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radiolabeled CCR2 ligand (e.g., [³H]-INCB3344 or [³H]-CCR2-RA)[6][11]

  • Unlabeled CCR2 antagonist (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% CHAPS, pH 7.4)[11]

  • 96-well microplates

  • Filter mats (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents: Dilute the CCR2 membranes and the radiolabeled ligand to their final assay concentrations in ice-cold assay buffer. The radioligand concentration should be close to its Kd value to ensure a measurable signal.

  • Set up the Assay Plate:

    • Total Binding Wells: Add a known volume of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add a high concentration of the unlabeled CCR2 antagonist (typically 100-1000 fold higher than the radioligand's Kd).

  • Initiate the Reaction: Add the CCR2 membrane preparation to all wells.

  • Start the Time Course: Add the radiolabeled ligand to all wells to start the binding reaction.

  • Incubate: Incubate the plate at the desired temperature (e.g., 25°C).[11]

  • Terminate the Reaction at Different Time Points: At various time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120, 180 minutes), terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure Bound Radioactivity: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of time.

    • The time at which the specific binding reaches a plateau is the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the incubation time required to reach equilibrium?

A1: Temperature has a significant impact on binding kinetics.[12] Generally, increasing the temperature will increase the rates of both association (kon) and dissociation (koff), leading to a faster attainment of equilibrium. Conversely, lowering the temperature will slow down these rates, necessitating a longer incubation time. It is crucial to choose a temperature that maintains the stability of the receptor and ligands throughout the assay and to perform the incubation time optimization at that specific temperature. Most CCR2 radioligand binding assays are performed at 25°C.[11]

Q2: I am working with a novel CCR2 antagonist with unknown binding kinetics. How should I approach optimizing the incubation time for a competitive binding assay?

A2: For a novel antagonist, it is best to err on the side of a longer incubation time initially. A good starting point is to use an incubation time that is at least twice as long as the time required for your radioligand to reach equilibrium. To be more rigorous, you can perform a "Ki shift" assay.[13] This involves comparing the IC50 value of your antagonist after a short incubation time versus a longer pre-incubation time. If the IC50 value decreases with a longer pre-incubation, it indicates that the initial incubation time was insufficient for the antagonist to reach equilibrium.[13]

Q3: Can the type of assay format (e.g., radioligand vs. fluorescence-based) influence the optimal incubation time?

A3: Yes, the assay format can influence the optimal incubation time. While the underlying principles of ligand-receptor kinetics remain the same, the specific reagents and detection methods can have an impact. For example, some fluorescence-based assays may have components that are less stable over long incubation periods compared to radioligands. It is always best practice to optimize the incubation time for the specific assay platform you are using.

Q4: What are the consequences of not reaching equilibrium in my binding assay?

  • Underestimation of Affinity: For competitive binding assays, a non-equilibrium state will result in an overestimation of the IC50 value, leading to an underestimation of the antagonist's true affinity (Ki).

  • Inaccurate Kinetic Parameters: If you are attempting to determine association and dissociation rates, these values will be incorrect if the reaction does not go to completion.

  • Poor Data Reproducibility: Assays that are not at equilibrium are more sensitive to minor variations in timing and pipetting, leading to increased variability in your results.[14]

Visualizing the Path to Optimization

To aid in understanding the workflow for optimizing incubation time, the following diagram illustrates the key decision points and experimental steps.

G cluster_0 Phase 1: Radioligand Kinetics cluster_1 Phase 2: Antagonist Incubation start Start: Define Assay Conditions (Temperature, Buffer, Radioligand Conc.) exp1 Perform Association Kinetic Experiment (Measure Specific Binding Over Time) start->exp1 plot1 Plot Specific Binding vs. Time exp1->plot1 decision1 Does the curve reach a clear plateau? plot1->decision1 result1 Determine T_eq: Time to reach ≥95% of plateau decision1->result1 Yes troubleshoot1 Troubleshoot: - Extend time points - Check reagent stability - Optimize radioligand concentration decision1->troubleshoot1 No start2 Start with Novel Antagonist result1->start2 Inform Antagonist Assay troubleshoot1->exp1 exp2 Perform Competitive Binding Assay (Fixed Radioligand, Varying Antagonist Conc.) start2->exp2 decision2 Are results reproducible with shallow curves? exp2->decision2 exp3 Implement Pre-incubation Step (Incubate Antagonist with Receptor first) decision2->exp3 Yes result3 Standard Incubation is Sufficient: Co-incubate all components for T_eq decision2->result3 No compare Compare IC50 with and without pre-incubation ('Ki Shift' Assay) exp3->compare decision3 Does IC50 decrease with pre-incubation? compare->decision3 result2 Optimized Incubation Protocol Defined: Use pre-incubation and T_eq co-incubation decision3->result2 Yes decision3->result3 No

Caption: Workflow for optimizing incubation time in CCR2 antagonist binding assays.

By taking a systematic and evidence-based approach to optimizing incubation time, you can significantly enhance the quality and reliability of your CCR2 antagonist binding data. This, in turn, will provide a more accurate understanding of your compounds' pharmacological properties and facilitate more informed decisions in your drug discovery and development programs.

References

  • Vertex AI Search. (2024). What are CCR2 antagonists and how do they work?
  • Fiveable. (2025). 8.2 Binding equilibria and kinetics - Biophysical Chemistry.
  • Gasparik, J., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry.
  • Limbird, L. E. (2010).
  • Various Authors. (2012).
  • Gasparik, J., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2.
  • Zweemer, A. J. M., et al. (2013). Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular Pharmacology.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Zweemer, A. J. M. (2025). The ins and outs of ligand binding to CCR2.
  • Various Authors. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv.
  • Heitman, L. H., et al. (2017). A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy. Scientific Reports.
  • Zheng, Y., et al. (2016). Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists.
  • Heitman, L. H., et al. (2017). A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy.
  • Holford, N. H. G. (2021). Ligand Binding. University of Auckland.
  • Luster, A. D., et al. (2020). CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. Journal of Immunology.
  • Womble, M. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Vanderbilt University.
  • An, J., et al. (2017). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget.
  • Various Authors. (2024). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology.
  • Thermo Fisher Scientific. (n.d.). Tango GPCR Assay System.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery & Development Support Center.
  • Thermo Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). G-Protein Coupled Receptor Biology (GPCR).
  • Various Authors. (2016). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Various Authors. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • Various Authors. (2024).
  • Gasparik, J., et al. (2022). Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe. Journal of Medicinal Chemistry.
  • R&D Systems. (n.d.). Human CCR2 Antibody MAB150.
  • Biosensing Instrument. (n.d.). #126 GPCR Binding Assays with SPR Microscopy.
  • Dr. GPCR University. (2026). Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems | #GPCRMasterclass. YouTube.
  • Various Authors. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology.
  • Various Authors. (2005). Chemokine-glycosaminoglycan binding: specificity for CCR2 ligand binding to highly sulfated oligosaccharides using FTICR mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • PerkinElmer. (2021). PerkinElmer Launches Industry-First GPCR TR-FRET Binding Assay and Beta-Arrestin Kits to Help Advance Therapeutics Discovery.
  • BenchChem. (2025). Troubleshooting low signal in GnRH receptor binding assays.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Various Authors. (2017).
  • Various Authors. (2024). Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2).
  • BMG LABTECH. (n.d.). Binding Assays.
  • AFFINImeter. (2014). Competitive Binding Assay - ITC Analysis Tutorial.
  • MedchemExpress.com. (n.d.). Anti-Mouse CCR2 Antibody (C2Mab-6).
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reducing batch-to-batch variability in CCR2 antagonist 1 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility challenges associated with CCR2 Antagonist 1 (specifically the spiro-piperidine class, e.g., CAS 1683534-96-4 or RS-504393). Users frequently report IC50 shifts >10-fold between assays. Our internal validation data suggests these shifts are rarely due to compound degradation, but rather lipophilicity-driven solubility issues and misinterpretation of receptor scavenging dynamics .

This guide is structured into three self-validating modules: Compound Formulation , Biological Variables , and Assay Execution .

Module 1: Compound Formulation & Handling

The Problem: "My IC50 shifted from 2 nM to 50 nM in the new batch." The Root Cause: Micro-precipitation. CCR2 Antagonist 1 is highly lipophilic (LogP > 4). When a high-concentration DMSO stock is added directly to an aqueous buffer, the compound precipitates locally before it can disperse, effectively lowering the soluble concentration available to bind the receptor.

FAQ: Chemical Stability & Solubility

Q: Can I use the DMSO stock I opened last month? A: No. This is the #1 cause of failure.

  • Mechanism: DMSO is hygroscopic (absorbs water from air). Even 1-2% water accumulation in DMSO significantly reduces the solubility of spiro-piperidine antagonists. This causes "silent precipitation" inside your stock tube.

  • Protocol: Use single-use DMSO aliquots. If a stock vial has been opened more than 3 times, discard it.

Q: How do I dilute the compound to prevent "shock precipitation"? A: Never jump from 100% DMSO to 0% DMSO in one step. You must use an Intermediate Dilution Step .

Validated Protocol: The "Intermediate Plate" Method

Do not pipette 1 µL of stock directly into 100 µL of cell media.

  • Stock: Start with 10 mM stock in anhydrous DMSO.

  • Intermediate Plate: Dilute compound 1:100 into a buffer containing 5% DMSO . (e.g., 2 µL stock + 198 µL Buffer).

    • Why? The presence of 5% DMSO stabilizes the transition from pure solvent to aqueous phase.

  • Assay Plate: Transfer from Intermediate Plate to the Assay Plate (final DMSO < 0.5%).

Visualization: Solubility Workflow

Dilution_Workflow cluster_0 High Risk Zone cluster_1 Safe Zone (Recommended) Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct AVOID Inter Intermediate Plate (5% DMSO Buffer) Stock->Inter 1:20 Dilution Precip Micro-precipitation (Loss of Potency) Direct->Precip Final Assay Plate (0.1-0.5% DMSO) Inter->Final 1:10 Transfer

Caption: Figure 1. Preventing "Shock Precipitation" via Intermediate Dilution. Direct addition often causes invisible precipitation, leading to artificially high IC50 values.

Module 2: Biological Variables (The Scavenging Paradox)

The Problem: "I treated cells with the antagonist, but CCL2 levels in the supernatant increased. Is my compound contaminated with chemokine?" The Root Cause: Receptor Scavenging Blockade. CCR2 is not just a signaling receptor; it is a "scavenger" that constitutively internalizes and degrades CCL2.[1] When you add a high-affinity antagonist (CCR2 Antagonist 1), you block this internalization. Consequently, endogenous CCL2 accumulates in the media.[2] This is often misinterpreted as the drug inducing inflammation, when it is actually preventing ligand clearance.

FAQ: Receptor Dynamics

Q: Why does the "Total Signal" (Max Fluorescence) drop in high passage cells? A: CCR2 expression is unstable in THP-1 and MonoMac-6 lines after prolonged culture.

  • Threshold: Discard cells after Passage 15 .

  • Validation: Perform a flow cytometry surface stain (Anti-CCR2-APC) every 3 passages. If Mean Fluorescence Intensity (MFI) drops by >20%, thaw a new vial.

Q: How does BSA affect my IC50? A: Albumin binds lipophilic drugs (the "protein shift").

  • Data: An assay with 0.1% BSA vs. 1.0% BSA can shift the IC50 of CCR2 Antagonist 1 by 5-10 fold .

  • Standard: Standardize your Chemotaxis Buffer to exactly 0.1% BSA (fatty-acid free). Do not use 10% FBS during the assay step.

Visualization: The Scavenging Cycle & Antagonist Impact

CCR2_Scavenging cluster_cell Monocyte / THP-1 Cell CCR2 CCR2 Receptor (Surface) CCR2_CCL2 CCR2-CCL2 Complex CCR2->CCR2_CCL2 Internal Internalization (Endosome) CCR2_CCL2->Internal Scavenging Degradation CCL2 Degradation (Lysosome) Internal->Degradation Recycle Receptor Recycling Internal->Recycle Recycle->CCR2 CCL2_Out Extracellular CCL2 CCL2_Out->CCR2 Binding Antagonist CCR2 Antagonist 1 Antagonist->CCR2 Blocks Binding (High Affinity) Antagonist->CCL2_Out Causes Accumulation (No Clearance)

Caption: Figure 2. The Scavenging Paradox. CCR2 normally clears CCL2.[3] Antagonists block this clearance, causing CCL2 accumulation in the media, which can be misread as agonist secretion.

Module 3: Assay Optimization (Calcium Flux)

The Problem: "My Z-prime factor is < 0.5. The assay window is too small." The Root Cause: Improper dye loading or temperature control.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background Fluorescence Incomplete dye hydrolysisWash cells 3x with HBSS after dye loading. Use a "No-Wash" dye kit (e.g., Fluo-4 NW) only if background suppressors are fresh.
Low Signal-to-Noise Receptor DesensitizationCells must be handled at Room Temperature during prep. 37°C handling promotes spontaneous receptor internalization before the assay starts.
Right-shifted IC50 Ligand CompetitionEnsure you are using EC80 concentration of CCL2, not saturating (EC100) levels. Excess CCL2 outcompetes the antagonist.
Well-to-Well Variability Edge EffectsDo not use the outer wells of a 96-well plate. Fill them with water/media to maintain thermal mass and humidity.
Validated Protocol: Calcium Flux (FLIPR/FlexStation)[1]
  • Seeding: 50,000 THP-1 cells/well in Poly-D-Lysine coated plates (Black wall/Clear bottom).

  • Dye Loading: Load Fluo-4 AM for 30 mins at 37°C , then 30 mins at Room Temp (RT) .

    • Why? The RT step ensures complete de-esterification of the dye inside the cell.

  • Antagonist Addition: Add CCR2 Antagonist 1 (using the Intermediate Dilution method). Incubate 15 mins at RT .

    • Note: Do not incubate >30 mins; spiro-piperidines can induce receptor turnover.

  • Agonist Injection: Inject CCL2 (EC80 concentration) and record flux for 90 seconds.

References

  • Volpe, S. et al. (2012). The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways. (Discusses the scavenging mechanism). [Link]

  • Innoprot. CCR2 Internalization Assay Validation. [Link]

Sources

Technical Support Center: CCR2 Antagonist 1 Optimization in Renal Models

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Dosage Adjustment & Formulation for Renal Compromised Models (CKD/AKI) Ticket ID: CCR2-RENAL-OPT-001 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

Executive Summary

You are likely observing inconsistent efficacy or unexpected toxicity when administering CCR2 Antagonist 1 (a representative small molecule inhibitor analogous to RS-504393 or CCX140) to renal-compromised animals (e.g., 5/6 nephrectomy, UUO, or advanced diabetic nephropathy models).

In healthy models, CCR2 antagonists block the CCL2/CCR2 axis, preventing Ly6C


 monocyte infiltration and subsequent fibrosis. However, in renal compromised models, reduced Glomerular Filtration Rate (GFR)  and uremic alteration of hepatic enzymes  drastically alter pharmacokinetics (PK).

This guide provides the protocols to recalibrate your dosage, preventing compound accumulation (toxicity) or under-dosing (loss of efficacy).

Module 1: The Mechanism & The Problem

The Therapeutic Axis

CCR2 Antagonist 1 functions by competitively binding to the CCR2 receptor on circulating monocytes, preventing their recruitment to the injured kidney where they would otherwise differentiate into pro-inflammatory macrophages.

Why Standard Dosing Fails in CKD
  • Accumulation: If your compound has significant renal clearance (

    
    ), a drop in GFR leads to exponentially higher Area Under the Curve (AUC), causing off-target toxicity.
    
  • Protein Binding Changes: Uremia alters albumin conformation. If CCR2 Antagonist 1 is highly protein-bound (>90%), uremia increases the free fraction of the drug, potentially causing acute toxicity despite normal total plasma levels.

  • Vehicle Toxicity: Common solubilizers (e.g., Cyclodextrins) can be nephrotoxic if they accumulate due to poor filtration.

Visualizing the Pathway

The following diagram illustrates the intervention point and the downstream effects you are trying to measure.

CCR2_Pathway Injury Renal Injury (UUO / Diabetes) CCL2 CCL2 (MCP-1) Release Injury->CCL2 Induction CCR2 CCR2 Receptor CCL2->CCR2 Chemotaxis Signal Monocyte Ly6C+ Monocyte (Bone Marrow) Monocyte->CCR2 Expresses Macrophage Infiltrating Macrophage CCR2->Macrophage Recruitment Antagonist CCR2 Antagonist 1 (Inhibitor) Antagonist->CCR2 BLOCKS Fibrosis Fibrosis (Collagen Deposition) Macrophage->Fibrosis TGF-beta / Inflammation

Caption: The CCL2/CCR2 axis drives renal fibrosis.[1] CCR2 Antagonist 1 blocks monocyte recruitment. In renal failure, drug accumulation can disrupt this balance or cause systemic toxicity.

Module 2: Dosage Adjustment Protocols

Do not guess the dose. Use the Relative GFR Scaling Method . While FITC-Sinistrin is the gold standard for GFR, serum creatinine (SCr) is acceptable for relative scaling in therapeutic studies.

Step-by-Step Adjustment Calculation

Step 1: Determine the Filtration Factor (


) 
Calculate the ratio of renal function between your disease model and healthy controls.[2]


(Note: This approximation assumes muscle mass is constant. If disease animals have significant muscle wasting, this underestimates renal function.)

Step 2: Apply the Adjustment Formula For small molecules like CCR2 antagonists, use the Proportional Reduction method to maintain similar average steady-state concentrations (


).


Step 3: Interval vs. Bolus Adjustment

  • If

    
     (Mild Impairment):  Reduce the Dose Amount, keep the Interval same.
    
  • If

    
     (Severe Impairment):  Keep the Dose Amount same, extend the Interval (e.g., q12h 
    
    
    
    q24h). This ensures peak concentrations (
    
    
    ) are high enough to saturate the receptor, which is critical for competitive antagonists.
Data Table: Adjustment Factors
Renal Function (Est.)[3][4]Serum Creatinine (Fold Change vs Control)Adjustment StrategyRecommended Action
Normal 1.0xNoneStandard Protocol (e.g., 5 mg/kg BID)
Mild Impairment 1.5x - 2.0xDose ReductionReduce dose by 30-50%; Maintain BID
Moderate Impairment 2.0x - 4.0xInterval ExtensionAdminister Standard Dose QD (Once Daily)
Severe / ESRD > 4.0xPulse DosingAdminister Standard Dose every 48h or reduce dose by 75%

Module 3: Troubleshooting & FAQs

Q1: My animals are dying after 3 days of treatment, but the dose works in healthy mice. Why?

Diagnosis: Likely Vehicle-Induced Nephrotoxicity or Drug Accumulation .[2] Explanation: Many CCR2 antagonists (hydrophobic) are formulated in cyclodextrins (e.g., HP-


-CD or SB-

-CD/Captisol). In healthy kidneys, cyclodextrins are cleared rapidly. In renal failure, they accumulate in tubular cells, causing vacuolization and acute tubular necrosis, compounding the existing injury. Solution:
  • Check your vehicle concentration. Do not exceed 20% w/v Cyclodextrin in renal models.

  • Switch to a suspension vehicle if possible (e.g., 0.5% CMC / 0.1% Tween-80) for oral gavage, which avoids high systemic vehicle loads.

Q2: I adjusted the dose, but now I see no reduction in fibrosis.

Diagnosis: Sub-therapeutic Trough Levels (


) .
Explanation:  CCR2 antagonists are competitive. If the drug concentration drops below the 

for the receptor during the dosing interval, monocytes will infiltrate. In uremic states, organic anion transporters (OATs) are dysregulated, potentially altering distribution. Solution:
  • Perform a Mini-PK Bridge :

    • Administer adjusted dose to

      
       disease animals.
      
    • Sample blood at T-max (1h) and T-trough (just before next dose).

    • Ensure T-trough concentration >

      
       (typically >100 nM for compounds like RS-504393).
      
Q3: Can I use proteinuria as an early marker of efficacy?

Answer: Use with caution. While CCR2 inhibition reduces proteinuria in the long term (weeks), it is a lagging indicator. Better Marker: Use Flow Cytometry on day 3-5.

  • Dissociate kidney tissue.

  • Stain for CD45+ / CD11b+ / Ly6C

    
     / F4/80-.
    
  • Success: A significant reduction in Ly6C

    
     monocytes compared to vehicle-treated disease controls.
    

Module 4: Decision Logic for Experimental Design

Use this workflow to standardize your dosing regimen before starting a large efficacy study.

Dosing_Logic Start Start: Renal Model (e.g., UUO, 5/6 Nx) MeasureGFR Step 1: Measure Serum Creatinine (vs. Sham Control) Start->MeasureGFR CalcKf Step 2: Calculate Kf (Control / Disease) MeasureGFR->CalcKf Decision Is Kf < 0.5? CalcKf->Decision Mild Mild Impairment: Reduce Dose mg/kg Keep Frequency Decision->Mild No (Kf > 0.5) Severe Severe Impairment: Keep Dose mg/kg Extend Interval (e.g. 24h) Decision->Severe Yes (Kf < 0.5) Pilot Step 3: Pilot PK (n=3) Check Trough Levels Mild->Pilot Severe->Pilot Final Finalize Regimen Pilot->Final

Caption: Decision tree for normalizing drug exposure in renal compromised subjects.

References

  • CCR2 Antagonism in Renal Fibrosis (Mechanism)

    • Kitagawa, K., et al. (2004). Blockade of CCR2 ameliorates progressive fibrosis in kidney.[1][5][6][7][8] The American Journal of Pathology.

  • Pharmacokinetics & Dosing in Renal Failure (Guidelines)

    • Food and Drug Administration (FDA). (2020). Pharmacokinetics in Patients with Impaired Renal Function: Study Design, Data Analysis, and Impact on Dosing and Labeling.
  • Specific CCR2 Antagonist Data (RS-504393/CCX140)

    • Sayyed, S. G., et al. (2011). An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes.[9] Kidney International.

  • Vehicle Toxicity in Renal Models

    • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.

Sources

Validation & Comparative

Validating CCR2 Antagonist Specificity: A Comparative Guide Using CCR2 Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel therapeutic is a cornerstone of preclinical validation. This guide provides an in-depth, experience-driven framework for validating the specificity of a CCR2 antagonist, leveraging the definitive biological null model: the CCR2 knockout (KO) mouse. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust study design.

The Central Role of the CCR2-CCL2 Axis in Inflammation

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical signaling axis that governs the mobilization and recruitment of monocytes from the bone marrow to sites of inflammation.[1][2][3] Dysregulation of this pathway is a key feature in a multitude of inflammatory and immune diseases, including atherosclerosis, type 2 diabetes, and cancer.[4][5] Consequently, antagonizing CCR2 is a promising therapeutic strategy.[4][6] However, the chemokine system possesses a degree of redundancy, making it imperative to prove that a candidate antagonist's observed effects are mediated exclusively through CCR2.[7]

The Unquestionable Gold Standard: CCR2 Knockout Mice

To unequivocally validate the specificity of a CCR2 antagonist, a biological system where the target is absent is required. The CCR2 knockout (KO) mouse serves as the ultimate negative control. These mice are characterized by a decreased number of circulating inflammatory monocytes and exhibit significantly impaired monocyte recruitment to inflamed tissues.[1][2][8][9]

The core logic of this validation strategy is simple yet powerful: a truly specific CCR2 antagonist administered to a wild-type (WT) animal should phenocopy the key immunological defects observed in a CCR2 KO mouse. Furthermore, administering the same antagonist to a CCR2 KO mouse should produce no additional biological effect on monocyte recruitment, as its molecular target is absent.

cluster_0 Core Validation Logic WT_Mouse Wild-Type (WT) Mouse (CCR2 Intact) Antagonist Specific CCR2 Antagonist 1 WT_Mouse->Antagonist Treatment KO_Mouse CCR2 KO Mouse (CCR2 Absent) Phenotype Reduced Monocyte Recruitment Phenotype KO_Mouse->Phenotype Inherently Displays Antagonist->Phenotype Induces

Caption: Core logic of using CCR2 KO mice for antagonist validation.

A Multi-Faceted Approach to Specificity Validation

A robust validation package integrates evidence from in vitro characterization and definitive in vivo studies. This ensures that the antagonist not only binds to the target but that this binding translates to a specific, on-target functional outcome in a complex biological system.

Start CCR2 Antagonist 1 Candidate InVitro In Vitro Characterization Binding Assays (Affinity & Selectivity) Functional Assays (Potency) Start->InVitro InVivo In Vivo Validation Model: Thioglycollate Peritonitis Comparison: WT vs. CCR2 KO InVitro->InVivo Conclusion Validated Specificity InVivo->Conclusion Start Initiate Experiment Groups Establish 4 Groups: 1. WT + Vehicle 2. WT + Antagonist 1 3. CCR2 KO + Vehicle 4. CCR2 KO + Antagonist 1 Start->Groups Dosing Administer Antagonist 1 or Vehicle (e.g., Oral Gavage) Groups->Dosing Induction Induce Peritonitis (IP Injection of Thioglycollate) Dosing->Induction Incubation Wait for Monocyte Recruitment (e.g., 72 hours) Induction->Incubation Harvest Euthanize & Perform Peritoneal Lavage Incubation->Harvest Analysis Quantify Recruited Cells (Flow Cytometry) Harvest->Analysis End Compare Groups Analysis->End

Caption: Experimental workflow for in vivo validation.

2.2. Detailed In Vivo Experimental Protocol

Objective: To determine if Antagonist 1 reduces thioglycollate-induced monocyte recruitment in WT mice to the level seen in CCR2 KO mice, and has no further effect in CCR2 KO mice.

Materials:

  • Wild-type (WT) mice (e.g., C57BL/6)

  • CCR2 knockout (CCR2⁻/⁻) mice on the same genetic background

  • CCR2 Antagonist 1

  • Vehicle control (appropriate for antagonist solubilization, e.g., 0.5% methylcellulose) [10]* Sterile 3% Brewer's thioglycollate broth [11]* Phosphate-Buffered Saline (PBS)

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-F4/80)

Methodology:

  • Animal Grouping: Divide mice into four experimental groups (n=8-10 per group for statistical power):

    • Group 1: WT + Vehicle

    • Group 2: WT + Antagonist 1

    • Group 3: CCR2 KO + Vehicle

    • Group 4: CCR2 KO + Antagonist 1

  • Antagonist Administration: Administer Antagonist 1 or Vehicle to the respective groups. The route and timing depend on the compound's pharmacokinetic properties. A common method is oral gavage, administered 1-2 hours prior to the inflammatory challenge. [10]3. Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally (IP) into all mice. [12][13]4. Cell Recruitment: House the animals for 72 hours to allow for maximal monocyte/macrophage recruitment. [12][14]5. Peritoneal Cell Harvest: Euthanize mice according to approved institutional protocols. Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the cavity, gently massaging the abdomen, and aspirating the fluid. [12]Keep samples on ice.

  • Cell Staining and Flow Cytometry:

    • Centrifuge the lavage fluid to pellet the cells.

    • Perform a red blood cell lysis step if necessary.

    • Count the total number of viable cells.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies to identify inflammatory monocytes (typically gated as CD45⁺, CD11b⁺, Ly6Chi).

  • Data Analysis: Quantify the absolute number of inflammatory monocytes per mouse in each group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the groups.

2.3. Expected Data and Interpretation

The results from this experiment provide the most compelling evidence for specificity. The expected outcomes are summarized below.

Experimental GroupGenotypeTreatmentExpected Outcome (Absolute # of Peritoneal Inflammatory Monocytes)Interpretation
1Wild-TypeVehicleHighNormal, robust CCR2-dependent inflammatory response.
2Wild-TypeAntagonist 1Significantly Reduced (approaching level of Group 3)The antagonist effectively blocks CCR2-mediated recruitment in a WT setting.
3CCR2 KOVehicleSignificantly Reduced (baseline KO phenotype)Confirms the CCR2-dependence of monocyte recruitment in this model.
4CCR2 KOAntagonist 1No Significant Difference compared to Group 3Crucial evidence for specificity. The antagonist has no effect when its target is absent, ruling out off-target mechanisms for the observed efficacy in WT mice.

If the antagonist shows a significant reduction in cell recruitment in WT mice (Group 2 vs. Group 1) and no significant effect in CCR2 KO mice (Group 4 vs. Group 3), you have powerful, publishable evidence of its on-target specificity.

Conclusion: Building a Conclusive Argument for Specificity

By integrating in vitro binding and functional data with a definitive in vivo comparison using CCR2 knockout mice, researchers can build an unassailable case for the specificity of a CCR2 antagonist. This rigorous, multi-pronged approach demonstrates that the compound not only binds its intended target with high affinity and potency but that its therapeutic action in a complex biological system is entirely dependent on the presence of that target. This level of validation is critical for confident decision-making in drug development and for producing reliable, reproducible scientific research.

References
  • Tsou, C. L., Peters, W., Si, Y., Slaymaker, S., Aslanian, A. M., Weisberg, S. P., ... & Charo, I. F. (2007). Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites. The Journal of clinical investigation. [Link]

  • Kuziel, W. A., Morgan, S. J., Dawson, T. C., Griffin, S., Smithies, O., Maeda, N., & Williams, M. A. (1997). Severe reduction in leukocyte adhesion and monocyte extravasation in mice deficient in CC chemokine receptor 2. Proceedings of the National Academy of Sciences. [Link]

  • Lim, J. K., & Luster, A. D. (2014). Role of CCR2 in inflammatory conditions of the central nervous system. Journal of neuroinflammation. [Link]

  • Zheng, Y., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

  • Quinones, M. P., Ahuja, S. K., Jimenez, F., Schaefer, J., Garavito, E., Rao, A., ... & Ahuja, S. S. (2004). Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis. The Journal of clinical investigation. [Link]

  • Maus, U. A., et al. (2005). CCR2-positive monocytes recruited to inflamed lungs downregulate local CCL2 chemokine levels. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • He, S., et al. (2018). Tissue Resident CCR2− and CCR2+ Cardiac Macrophages Differentially Orchestrate Monocyte Recruitment and Fate Specification Following Myocardial Injury. Circulation Research. [Link]

  • Willenborg, S., et al. (2018). Murine macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing. European Journal of Immunology. [Link]

  • Gonzalez-Gil, A., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences. [Link]

  • da Silva, J. S., et al. (2022). Absence of CCR2 Promotes Proliferation of Alveolar Macrophages That Control Lung Inflammation in Acute Respiratory Distress Syndrome in Mice. International Journal of Molecular Sciences. [Link]

  • Chensue, S. W., et al. (1999). Effect of C-C Chemokine Receptor 2 (CCR2) Knockout on Type-2 (Schistosomal Antigen-Elicited) Pulmonary Granuloma Formation: Analysis of Cellular Recruitment and Cytokine Responses. The American Journal of Pathology. [Link]

  • Zheng, Y., et al. (2021). Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

  • Kout-sialiotis, D., et al. (2021). Macrophage Depletion in CCR2−/− Mice Delays Bacterial Clearance and Enhances Neutrophil Infiltration in an Acute Otitis Media Model. The Journal of Infectious Diseases. [Link]

  • Tsou, C. L., et al. (2007). Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites. Journal of Clinical Investigation. [Link]

  • Gaertner, H., et al. (2008). N-terminal modification of RANTES/CCL5 affects the conformation of the N-loop, enhances the affinity for CCR5, and results in G-protein-biased agonism. Biochemistry. [Link]

  • Arai, H., & Charo, I. F. (1996). Chemotaxis in a lymphocyte cell line transfected with CC chemokine receptor 2B: Evidence that directed migration is mediated by βγ dimers released by activation of G αi. Proceedings of the National Academy of Sciences. [Link]

  • Volpe, S., et al. (2012). CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis. PLoS One. [Link]

  • Zheng, Y., et al. (2016). Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature. [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Agilent Technologies. [Link]

  • Zweemer, A. J., et al. (2014). The ins and outs of ligand binding to CCR2. Leiden University Scholarly Publications. [Link]

  • Zweemer, A. J., et al. (2013). Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular Pharmacology. [Link]

  • Man, F., et al. (2017). The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells. PLoS One. [Link]

  • Boster Bio. (n.d.). Ccr2 Antibodies & ELISA Kits, Ccr2 Proteins. Boster Biological Technology. [Link]

  • Liang, G., et al. (2012). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Royal Society of Chemistry. [Link]

  • Iqbal, A. J., et al. (2013). A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages. Immunology. [Link]

  • Brodmerkel, C. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel Rodent-Active CCR2 Antagonist, INCB3344. The Journal of Immunology. [Link]

  • Fang, W., et al. (2022). Discovery and characterization of a functional scFv for CCR2 inhibition via an extracellular loop. Biochemical and Biophysical Research Communications. [Link]

  • Han, M. S., et al. (2013). Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes. Metabolism. [Link]

  • Lee, H. Y., et al. (2010). In Vivo MR Evaluation of the Effect of the CCR2 Antagonist on Macrophage Migration. Journal of Magnetic Resonance Imaging. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Zhang, X., et al. (2015). Inflammatory Mediator Profiling Reveals Immune Properties of Chemotactic Gradients and Macrophage Mediator Production Inhibition during Thioglycollate Elicited Peritoneal Inflammation. BioMed Research International. [Link]

  • Proudfoot, A. E., et al. (2003). An engineered monomer of CCL2 has anti-inflammatory properties emphasizing the importance of oligomerization for chemokine activity in vivo. The Journal of Immunology. [Link]

  • Isfort, R. J., et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. [Link]

  • Seijkens, T., et al. (2014). Sterile peritonitis model in dyslipidemic Ldlr−/− mice. ResearchGate. [Link]

  • Hasty, A. H., et al. (2014). Aberrant Accumulation of Undifferentiated Myeloid Cells in the Adipose Tissue of CCR2-Deficient Mice Delays Improvements in Insulin Sensitivity. ScienceOpen. [Link]

Sources

Reproducing Tumor Suppression by CCR2 Antagonism: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of experimental data and methodologies for researchers seeking to reproduce and build upon published findings on the tumor suppressive effects of C-C chemokine receptor 2 (CCR2) antagonists. We will delve into the causal science behind experimental choices, present detailed protocols for key assays, and offer a comparative look at commonly studied CCR2 inhibitors. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and rigorously investigate the therapeutic potential of targeting the CCL2-CCR2 axis in oncology.

The Scientific Rationale: Disrupting a Pro-Tumorigenic Axis

The CCL2-CCR2 signaling axis is a critical pathway in cancer progression.[1][2][3] Tumor cells and stromal cells in the tumor microenvironment (TME) secrete the chemokine CCL2, which acts as a potent chemoattractant for CCR2-expressing cells.[1][3] CCR2 is predominantly expressed on inflammatory monocytes, which are precursors to tumor-associated macrophages (TAMs), as well as on myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[2][4] The recruitment of these immunosuppressive cell populations into the TME is a major mechanism by which tumors evade immune surveillance.[2][3][4]

Beyond its role in immune cell trafficking, the CCL2-CCR2 axis can also have direct effects on cancer cells, promoting their proliferation, survival, and metastatic potential.[1][4] It also plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Therefore, blocking this pathway with a CCR2 antagonist presents a multi-pronged therapeutic strategy:

  • Inhibiting the recruitment of immunosuppressive TAMs and MDSCs.

  • Potentially reducing tumor cell growth and metastasis.

  • Disrupting tumor angiogenesis.

This guide will focus on the practical aspects of evaluating small molecule CCR2 antagonists in preclinical cancer models.

Comparative Analysis of Preclinical CCR2 Antagonists

Several small molecule CCR2 antagonists have been evaluated in preclinical cancer models. Below is a comparison of some of the most frequently cited compounds.

AntagonistTarget(s)Key Preclinical FindingsRelevant Cancer Models
PF-04136309 CCR2Depletes inflammatory monocytes and TAMs in the primary tumor and pre-metastatic liver, leading to reduced tumor growth and metastasis.[2][5]Pancreatic Cancer
INCB3344 CCR2Dose-dependent inhibition of macrophage influx in a delayed-type hypersensitivity model.[6]Inflammatory disease models relevant to cancer
CCX872 CCR2Decreased tumor size and selectively reduced M-MDSCs in a pancreatic cancer model. Increased survival in glioma models, especially in combination with anti-PD-1.[1]Pancreatic Cancer, Glioma
RS504393 CCR2Did not slow tumor growth or metastasis in an osteosarcoma model but did alter the TME.[7]Osteosarcoma

Note: Direct head-to-head comparative studies in the same cancer model are limited in the public domain. The efficacy of each antagonist can be highly dependent on the specific tumor model and experimental conditions.

Experimental Workflows and Protocols

Reproducing published data requires meticulous attention to experimental detail. Here, we provide step-by-step protocols for key in vivo and in vitro assays.

In Vivo Tumor Models: A Step-by-Step Guide

Syngeneic mouse models, where immunocompetent mice are implanted with tumor cells of the same genetic background, are essential for studying immunomodulatory agents like CCR2 antagonists.[8][9][10]

G cluster_prep Preparation cluster_implant Tumor Implantation & Treatment cluster_analysis Endpoint Analysis A 1. Culture Tumor Cells C 3. Tumor Cell Implantation (e.g., Orthotopic, Subcutaneous) A->C B 2. Prepare CCR2 Antagonist Formulation D 4. Initiate CCR2 Antagonist Dosing Regimen B->D E 5. Monitor Tumor Growth & Animal Health D->E F 6. Harvest Tumors & Tissues E->F G 7. Analyze Tumor Microenvironment (Flow Cytometry, IHC) F->G H 8. Assess Metastasis (if applicable) F->H

Caption: A generalized workflow for in vivo evaluation of CCR2 antagonists.

This model recapitulates the native tumor microenvironment more accurately than subcutaneous models.

  • Cell Line: KCKO (murine pancreatic cancer cells with Kras mutation).

  • Mouse Strain: 6-8 week old female C57BL/6 mice.

  • Procedure:

    • Culture KCKO cells to ~80% confluency. Harvest and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL. Keep on ice.

    • Anesthetize the mouse according to IACUC approved protocols.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Using a 30-gauge needle, inject 1 x 10^6 cells (in 50 µL PBS) into the tail of the pancreas.

    • Suture the abdominal wall and close the skin with wound clips.

    • Monitor the animals for recovery and tumor growth (e.g., by ultrasound or bioluminescence if using luciferase-expressing cells).[11]

  • CCR2 Antagonist Dosing (Example: PF-04136309):

    • Dose: 100 mg/kg, administered subcutaneously twice daily.[2]

    • Timing: Begin treatment 2 days after tumor implantation and continue for the duration of the study.

This model is useful for studying the role of CCR2 in the extravasation and seeding of tumor cells in the lungs.

  • Cell Line: MC-38 (murine colon adenocarcinoma) or Mel_1956 (human melanoma).

  • Mouse Strain: C57BL/6 for MC-38, or an immunodeficient strain (e.g., NOD/SCID) for human cell lines.

  • Procedure:

    • Prepare a single-cell suspension of tumor cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Load a 1 mL syringe with a 27- or 30-gauge needle with 100 µL of the cell suspension (1 x 10^6 cells).

    • Carefully inject the cells into the lateral tail vein.

    • Return the mouse to its cage and monitor.

  • Endpoint Analysis: After a set period (e.g., 14-21 days), euthanize the mice, harvest the lungs, and count the metastatic nodules on the lung surface.

Analysis of the Tumor Microenvironment

This protocol allows for the quantification of key immune cell populations within the tumor.

  • Tumor Digestion:

    • Excise the tumor and mince it into small pieces in RPMI media.

    • Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) at 37°C for 30-60 minutes with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Staining:

    • Stain for cell viability (e.g., using a live/dead stain).

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain with a panel of fluorescently-conjugated antibodies. A typical panel to identify myeloid and T cell populations might include:

      • Myeloid Panel: CD45, CD11b, Ly6G, Ly6C, F4/80, MHC-II.

      • T-Cell Panel: CD45, CD3, CD4, CD8, FoxP3 (for Tregs).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, then on CD45+ hematopoietic cells. From there, identify specific populations (e.g., MDSCs: CD11b+Ly6G+ or CD11b+Ly6C high; Macrophages: CD11b+F4/80+; T-cells: CD3+CD4+ or CD3+CD8+).

G A Single Cell Suspension from Tumor B Live/Dead Staining A->B C Fc Block B->C D Surface Marker Staining (e.g., CD45, CD11b, Ly6G, CD3, CD8) C->D E Intracellular Staining (optional) (e.g., FoxP3 for Tregs) D->E F Flow Cytometry Acquisition E->F G Data Analysis & Gating F->G

Caption: Workflow for flow cytometric analysis of tumor-infiltrating immune cells.

In Vitro Assays: Mechanistic Insights

This assay measures the ability of a CCR2 antagonist to block the migration of cells towards a CCL2 gradient.

  • Cell Line: THP-1 (human monocytic cell line) or primary monocytes.

  • Apparatus: Transwell plate (e.g., with 5 µm pores).

  • Procedure:

    • Pre-treat the cells with various concentrations of the CCR2 antagonist or vehicle control for 30-60 minutes.

    • Add CCL2 (chemoattractant) to the lower chamber of the Transwell plate.

    • Add the pre-treated cells to the upper chamber (the insert).

    • Incubate for 2-4 hours at 37°C to allow for migration.

    • Remove the insert and count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the bottom of the insert membrane.

    • Calculate the IC50 value of the antagonist.

Concluding Remarks and Future Directions

The preclinical data for CCR2 antagonists in various cancer models are compelling, demonstrating a clear mechanism of action by remodeling the immunosuppressive tumor microenvironment.[2][4][5] However, clinical translation has faced challenges, suggesting that monotherapy may not be sufficient for all tumor types.[12]

Future research should focus on:

  • Combination Therapies: Combining CCR2 antagonists with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), has shown synergistic effects in preclinical models and is a promising avenue for clinical investigation.[13]

  • Patient Selection: Identifying biomarkers that predict which patients are most likely to respond to CCR2-targeted therapies will be crucial for clinical success.

  • Next-Generation Antagonists: Development of antagonists with improved pharmacokinetic properties or dual specificities (e.g., CCR2/CCR5 antagonists) may offer enhanced efficacy.

By providing this detailed guide, we hope to facilitate robust and reproducible research in this exciting area of cancer immunotherapy, ultimately accelerating the development of new treatments for patients.

References

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